6-Bromo-3-iodo-1-methyl-1H-indazole (CAS 1260741-78-3): A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications
Executive Summary In the landscape of modern medicinal chemistry, bifunctionalized heteroaromatic scaffolds are critical for the rapid generation of Structure-Activity Relationship (SAR) libraries. 6-Bromo-3-iodo-1-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, bifunctionalized heteroaromatic scaffolds are critical for the rapid generation of Structure-Activity Relationship (SAR) libraries. 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) stands out as a premier molecular building block[1]. By featuring two distinct halogens (iodine and bromine) on an N-methylated indazole core, this compound offers orthogonal reactivity profiles[2]. This whitepaper dissects the structural rationale, step-by-step synthetic methodologies, and advanced applications of this scaffold in the development of targeted therapeutics, including NaV1.7 inhibitors and PROTAC degraders.
Physicochemical Data and Structural Rationale
To leverage this building block effectively, one must understand the causality behind its specific substitution pattern and physicochemical properties.
C3-Iodine (High Reactivity): The carbon-iodine (C-I) bond has a lower dissociation energy compared to the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), oxidative addition of the Pd(0) catalyst occurs preferentially and rapidly at the C3-position[2]. This allows for the chemoselective functionalization of the 3-position while leaving the 6-position intact.
C6-Bromine (Latent Reactivity): Once the C3-position is elaborated, the C6-bromine serves as a latent functional handle. It can be subsequently activated under harsher conditions or with specialized electron-rich phosphine ligands to install a second, distinct functional group[2].
N1-Methylation (Conformational Locking): Unprotected 1H-indazoles exist in dynamic equilibrium with their 2H-tautomers. This tautomerization complicates NMR characterization, reduces aqueous solubility, and leads to non-selective N-alkylation in downstream synthesis. Methylation at N1 locks the heterocycle into a single tautomeric form, ensuring predictable steric and electronic interactions within the binding pockets of target proteins[4].
The synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole is typically achieved via a robust two-step protocol starting from commercially available 6-bromo-1H-indazole. The protocols below are designed as self-validating systems, incorporating in-process controls to ensure high fidelity.
Step 1: Electrophilic Iodination at C3
Objective: Synthesize 6-bromo-3-iodo-1H-indazole (CAS 885521-88-0) via base-mediated electrophilic aromatic substitution[5].
Methodology:
Preparation: Dissolve 6-bromo-1H-indazole (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
Deprotonation: Add Potassium Hydroxide (KOH, 2.0 equiv.) to the solution. Causality: KOH deprotonates the indazole N1, significantly increasing the electron density of the pyrazole ring and directing the electrophilic attack exclusively to the C3 position[5].
Iodination: Slowly add a solution of Iodine (I₂, 1.5 equiv.) in DMF dropwise while maintaining the reaction at room temperature[5].
In-Process Control: Monitor via TLC (Thin-Layer Chromatography). The reaction typically reaches completion within 3 hours.
Quenching & Isolation: Pour the reaction mixture into an aqueous solution containing Potassium Carbonate (K₂CO₃) and Sodium Dithionite (Na₂S₂O₄). Causality: Na₂S₂O₄ is a reducing agent that neutralizes unreacted I₂ into water-soluble iodide ions, preventing oxidative degradation of the product and removing the dark iodine color, acting as a visual confirmation of a successful quench[5].
Filtration: Collect the precipitated white/yellowish solid via vacuum filtration and dry under reduced pressure (Yield: ~70-75%)[5].
Step 2: Regioselective N1-Methylation
Objective: Synthesize the final target, 6-bromo-3-iodo-1-methyl-1H-indazole (CAS 1260741-78-3)[6].
Methodology:
Preparation: Dissolve the 6-bromo-3-iodo-1H-indazole intermediate (1.0 equiv.) in acetone (or DMF)[6].
Base Addition: Add KOH (2.5 equiv.) to the stirred solution[6].
Alkylation: Slowly add Methyl Iodide (MeI, 2.5 equiv.) dropwise over 30 minutes[6]. Causality: Slow addition prevents localized heating and limits the formation of unwanted N2-methylated byproducts. The steric bulk of the C3-iodine also helps direct methylation predominantly to the N1 position.
Incubation: Stir the mixture at room temperature for 16 hours[6].
Purification: Filter the mixture through a pad of Celite to remove insoluble inorganic salts (KI, unreacted KOH)[6]. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the pure product.
Fig 2: Two-step synthetic workflow from 6-bromo-1H-indazole to the target API scaffold.
Applications in Advanced Drug Development
The 6-bromo-3-iodo-1-methyl-1H-indazole scaffold is highly prized in the pharmaceutical industry for developing complex therapeutics.
NaV1.7 Inhibitors for Pain Management
Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for the treatment of severe neuropathic and inflammatory pain. Researchers have utilized 6-bromo-3-iodo-1-methyl-1H-indazole to synthesize potent indazole-acylsulfonamide derivatives[4].
Workflow Integration: The C3-iodine is subjected to a Suzuki-Miyaura coupling with aryl boronic acids (e.g., (4-(trifluoromethyl)phenyl)boronic acid) using PdCl₂(dppf) as a catalyst[4]. The C6-bromine is subsequently converted into a sulfonamide moiety. The N1-methyl group ensures the molecule maintains the correct vector to interact with the voltage-sensing domain of the NaV1.7 channel, achieving IC50 values in the low nanomolar range (e.g., 13 nM)[4].
Protein Tyrosine Phosphatase (PTP) Degraders (PROTACs)
Targeted protein degradation via PROTACs (Proteolysis Targeting Chimeras) requires rigid, well-defined linkers and binding moieties. The bifunctional nature of this indazole allows it to serve as a core connector in PTP degraders[6].
Workflow Integration: The orthogonal halogens allow researchers to attach an E3 ligase recruiting ligand to one position (via the C6-bromo handle) and a PTP-targeting warhead to the other (via the C3-iodo handle), creating a highly effective chimeric degrader[6].
Conclusion
6-Bromo-3-iodo-1-methyl-1H-indazole (CAS 1260741-78-3) is a master key in synthetic medicinal chemistry. By understanding the distinct electronic and steric properties of its C3-iodine, C6-bromine, and N1-methyl groups, researchers can execute precise, sequential cross-coupling reactions to construct highly complex, biologically active architectures.
References
ChemicalBook - 1260741-78-3 CAS Manufactory & 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis.1
Unibrom - Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. 2
RSC Advances (RSC Publishing) - Synthesis and biological evaluation of indazole derivatives as anti-cancer agents (2021). 5
Journal of Medicinal Chemistry (ACS Publications) - Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain (2018). 4
Google Patents - WO2021127586A1: Protein tyrosine phosphatase degraders and methods of use thereof. 6
physicochemical properties of 6-Bromo-3-iodo-1-methyl-1H-indazole
Title: The Bifunctional Scaffold: Physicochemical Profiling and Synthetic Utility of 6-Bromo-3-iodo-1-methyl-1H-indazole Executive Summary In the landscape of modern medicinal chemistry and targeted protein degradation,...
Author: BenchChem Technical Support Team. Date: April 2026
Title: The Bifunctional Scaffold: Physicochemical Profiling and Synthetic Utility of 6-Bromo-3-iodo-1-methyl-1H-indazole
Executive Summary
In the landscape of modern medicinal chemistry and targeted protein degradation, the indazole core serves as a privileged pharmacophore. Specifically, 6-bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) has emerged as a critical bifunctional building block. By offering orthogonal reactivity at the C3 and C6 positions, this molecule enables the rapid, divergent synthesis of complex therapeutics, including NaV1.7 inhibitors for pain management and Proteolysis Targeting Chimeras (PROTACs) for kinase degradation[1],[2].
Physicochemical Profiling & Structural Dynamics
To harness the full potential of 6-bromo-3-iodo-1-methyl-1H-indazole, researchers must understand the interplay between its structural features and physicochemical properties. The N1-methyl group is not merely a structural appendage; it locks the indazole into a single tautomeric state. This causality is twofold: it simplifies NMR spectra by eliminating N1/N2 tautomeric line broadening and prevents regiochemical ambiguity during subsequent metal-catalyzed cross-couplings[3],[4].
Property
Quantitative Value
Mechanistic Causality / Significance
CAS Number
1260741-78-3
Unique identifier for regulatory tracking and procurement.
Molecular Formula
C8H6BrIN2
Defines the exact mass; isotopic patterns of Br and I are critical for MS identification[5].
Molecular Weight
336.96 g/mol
Essential for precise stoichiometric calculations in catalytic cycles[5].
Appearance
White to yellow solid
Photosensitive; yellowing indicates
I2
liberation via C-I bond homolysis[5],[3].
Purity (LC-MS)
≥
95 - 98%
High purity is required to prevent catalyst poisoning in downstream Suzuki couplings[5],.
Storage Conditions
2-8 °C, dark, inert atm
Minimizes photo-degradation and oxidative degradation over time.
Safety (GHS)
H302, H315, H319
Electrophilic nature necessitates handling with appropriate PPE to avoid skin/eye irritation.
Standardized Synthetic Protocols: A Self-Validating Approach
The true value of this scaffold lies in its chemoselectivity. The carbon-iodine (C-I) bond at the 3-position is significantly weaker than the carbon-bromine (C-Br) bond at the 6-position. This bond dissociation energy differential ensures that oxidative addition by Palladium(0) occurs almost exclusively at C3, leaving the C6-bromo intact for subsequent functionalization[1].
Protocol A: Regioselective N-Methylation of 6-Bromo-3-iodo-1H-indazole
This step generates the title compound by locking the tautomeric state.
Initiation: Dissolve 6-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone under an inert argon atmosphere[2],.
Deprotonation: Cool the reaction vessel to 0 °C. Add powdered potassium hydroxide (KOH, 1.5 eq). Causality: Maintaining 0 °C controls the exothermic deprotonation and minimizes the formation of the less thermodynamically stable N2-methyl isomer.
Alkylation: Dropwise add methyl iodide (MeI) or dimethyl sulfate (Me2SO4, 1.2 eq) while maintaining the temperature at 0 °C[2],.
Self-Validation (In-Process): Stir for 15-30 minutes. Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~322) is fully replaced by the product mass (m/z 336.9)[3],.
Workup & Verification: Quench with water, extract with ethyl acetate, wash with brine (to remove DMF), and dry over Na2SO4. Post-purification,
1
H NMR must confirm the N-CH3 singlet at ~4.0 ppm, verifying N1-selectivity over N2-selectivity[3],[4].
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3
This protocol demonstrates the orthogonal utility of the C3-iodo group.
Setup: In a Schlenk flask, combine 6-bromo-3-iodo-1-methyl-1H-indazole (1.0 eq), an arylboronic acid (e.g., (4-(trifluoromethyl)phenyl)boronic acid, 1.2 eq), and sodium carbonate (Na2CO3, 2.0 eq) in a degassed dioxane/water mixture[1].
Catalysis: Add PdCl2(dppf) (0.05 eq)[1]. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing protodeboronation or unwanted C6-activation.
Execution: Heat to 80 °C for 1 hour[1]. The moderate temperature is critical; exceeding 90 °C risks breaking the C-Br bond, leading to double-arylation.
Self-Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting material. LC-MS will confirm the mono-arylated product with the bromine isotope pattern (M and M+2 peaks of equal intensity) still intact, proving the C6-bromo survived the reaction[1],[3].
Caption: Orthogonal functionalization workflow of 6-Bromo-3-iodo-1-methyl-1H-indazole.
Applications in Advanced Drug Discovery
NaV1.7 Inhibitors for Pain Management
Voltage-gated sodium channel 1.7 (NaV1.7) is a genetically validated target for pain. 6-bromo-3-iodo-1-methyl-1H-indazole was heavily utilized to discover potent 3-aryl-indazole-acylsulfonamides[6],[1]. The C3 position was arylated to interact with the domain IV voltage sensor of NaV1.7, while the C6 position was functionalized with an acylsulfonamide moiety to anchor the molecule within the channel's binding pocket. This precise spatial arrangement, dictated by the indazole core, yielded compounds efficacious in reversing thermal hyperalgesia and neuropathic pain in murine models[6],[1].
Caption: Mechanism of action for NaV1.7 inhibitors derived from the indazole scaffold.
Targeted Protein Degradation (PROTACs)
Beyond ion channels, the scaffold is heavily utilized in the synthesis of heterobifunctional degraders. Patent literature highlights its use as a core building block for Bruton's tyrosine kinase (BTK) degraders[4] and hematopoietic progenitor kinase 1 (HPK1) degraders[7]. The C3 position is typically coupled to the kinase-binding moiety, while the C6 position serves as the attachment point for the linker connected to an E3 ubiquitin ligase ligand (e.g., cereblon or VHL binders)[4],[7]. The N1-methyl group ensures that the vector of the linker is rigidly directed, which is a critical parameter for forming a productive ternary complex between the target kinase, the PROTAC, and the E3 ligase.
References
Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain
Source: Journal of Medicinal Chemistry (acs.org)
URL:[Link]
Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain - ACS Publications
Source: acs.org
URL:[Link]
A Technical Guide to the Structural Analysis of 6-Bromo-3-iodo-1-methyl-1H-indazole
Abstract: This document provides a comprehensive technical guide on the structural analysis of 6-bromo-3-iodo-1-methyl-1H-indazole (CAS No. 1260741-78-3), a heterocyclic building block of significant interest in medicina...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive technical guide on the structural analysis of 6-bromo-3-iodo-1-methyl-1H-indazole (CAS No. 1260741-78-3), a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its role in developing kinase inhibitors and other targeted therapies.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, purification, and multi-faceted structural elucidation of this compound through modern analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and summarize key analytical data to provide a complete characterization profile.
Introduction: The Significance of Substituted Indazoles
The indazole core is a bicyclic aromatic heterocycle that serves as a crucial pharmacophore in a multitude of clinically significant molecules.[3] Its ability to act as a bioisostere for native structures like indoles and phenols allows for favorable interactions with biological targets, often improving metabolic stability and target affinity.[2] The specific compound, 6-bromo-3-iodo-1-methyl-1H-indazole, is a trifunctionalized intermediate. The bromine and iodine atoms at positions 6 and 3, respectively, provide orthogonal handles for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a highly versatile scaffold for building molecular complexity.[4] The N-methylation at position 1 prevents tautomerism and directs the regioselectivity of subsequent reactions, a critical consideration in drug design. A thorough and unambiguous structural analysis is paramount to ensure the integrity of starting materials, which directly impacts the success of multi-step syntheses and the biological activity of the final compounds.
Synthesis and Purification
The reliable synthesis of 6-bromo-3-iodo-1-methyl-1H-indazole is a critical first step. The most common synthetic routes involve a two-step process starting from the commercially available 6-bromo-1H-indazole.
Synthetic Pathway
The synthesis proceeds via iodination of the C3 position, followed by N-methylation.
Iodination: 6-bromo-1H-indazole is first deprotonated with a base like potassium hydroxide (KOH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF). The resulting indazolide anion then undergoes electrophilic iodination upon the addition of molecular iodine (I₂). This reaction selectively functionalizes the C3 position, which is the most nucleophilic carbon in the deprotonated indazole ring.
N-Methylation: The resulting 6-bromo-3-iodo-1H-indazole is then methylated.[5][6] This is typically achieved by deprotonating the indazole nitrogen with a base (e.g., KOH) and then adding a methylating agent like dimethyl sulfate.[5] The N1 position is generally favored for alkylation over the N2 position in such systems.[7][8]
The overall synthetic workflow is visualized in the diagram below.
Caption: Synthetic pathway for 6-bromo-3-iodo-1-methyl-1H-indazole.
Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting with appropriate safety precautions.
Step 1: Iodination of 6-Bromo-1H-indazole
To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.).
Stir the mixture at room temperature until the indazole fully dissolves and the salt is formed.
Prepare a solution of iodine (1.5 equiv.) in DMF.
Add the iodine solution dropwise to the reaction mixture and stir at room temperature for 3 hours.[1]
Upon completion (monitored by TLC), pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.[1]
Filter the resulting solid, wash with water, and dry to yield 6-bromo-3-iodo-1H-indazole.[1]
Step 2: N-Methylation
In an inert atmosphere, suspend 6-bromo-3-iodo-1H-indazole (1.0 equiv.) in DMF and cool to 0 °C.
Add potassium hydroxide (1.1 equiv.) portion-wise and stir for 5 minutes.[5]
Add dimethyl sulfate (1.05 equiv.) dropwise, maintaining the temperature at 0 °C.[5]
Allow the reaction to warm to 20 °C and stir for an additional 15 minutes.[5]
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final product is assessed by HPLC and LC/MS before proceeding with structural analysis.
Structural Analysis Workflow
A multi-technique approach is essential for the unambiguous structural confirmation of 6-bromo-3-iodo-1-methyl-1H-indazole. Each technique provides a unique piece of the structural puzzle.
Caption: Comprehensive workflow for structural elucidation.
Spectrometric and Spectroscopic Characterization
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition (Br and I).
Methodology: Electrospray ionization (ESI) is a suitable soft ionization technique. The sample is dissolved in a solvent like methanol or acetonitrile and analyzed in positive ion mode.
Expected Results: The molecular formula is C₈H₆BrIN₂ with a monoisotopic mass of 335.8759 Da.[9] The mass spectrum should exhibit a prominent peak for the protonated molecule [M+H]⁺ at m/z 336.8832.[9] A key diagnostic feature is the isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio). This will result in two major peaks for the molecular ion, separated by approximately 2 m/z units, with nearly equal intensity. This pattern provides definitive evidence for the presence of a single bromine atom in the structure.
Objective: To elucidate the precise connectivity of atoms, confirm the substitution pattern, and verify the N1-methylation regiochemistry.[7][8]
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) are performed on a high-field spectrometer (e.g., 400 MHz or higher).[10][11]
¹H NMR Analysis:
The proton NMR spectrum is expected to show signals for three aromatic protons and one methyl group.
N-CH₃: A singlet integrating to 3H, typically in the range of δ 3.8-4.2 ppm.
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm). Based on known indazole systems, the H4 proton (adjacent to the fused ring junction) often appears at the highest frequency (most downfield).[11][12] The H5 and H7 protons will show coupling to each other. The H7 proton, being ortho to the bromine atom, will likely appear as a doublet, while the H5 proton will appear as a doublet of doublets.
¹³C NMR Analysis:
The proton-decoupled ¹³C NMR spectrum will confirm the presence of 8 unique carbon atoms.
N-CH₃: A signal in the aliphatic region, typically δ 30-35 ppm.
Aromatic Carbons: Six signals in the aromatic region (δ 110-145 ppm). The C-Br and C-I carbons will have characteristic chemical shifts. The C-I (C3) is expected to be significantly shifted upfield (lower ppm) due to the heavy atom effect of iodine, often appearing below δ 100 ppm. The C-Br (C6) will appear in the typical aromatic range.
Atom
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Rationale / Key Features
N-CH₃
~4.1
~35
Confirms N-methylation.
H4
~7.8 (d)
~128
Downfield shift, ortho to pyrazole ring.
H5
~7.4 (dd)
~125
Doublet of doublets, coupling to H4 and H7.
H7
~7.9 (d)
~115
Doublet, ortho to Bromine.
C3
-
~90
Upfield shift due to heavy iodine atom.
C6
-
~118
Carbon bearing bromine atom.
C3a/C7a
-
~122 / ~140
Quaternary carbons of the fused ring system.
(Note: Predicted shifts are based on general principles and data from similar indazole structures. Actual values may vary based on solvent and experimental conditions.)[12]
Crystallographic Analysis (Hypothetical)
While a published crystal structure for this specific compound was not found during the literature search, X-ray crystallography would provide the ultimate, unambiguous proof of structure.
Objective: To determine the exact three-dimensional arrangement of atoms, bond lengths, bond angles, and confirm the N1-methylation regiochemistry beyond any doubt.
Methodology:
Crystal Growth: Single crystals suitable for X-ray diffraction would need to be grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Expected Outcome: The resulting crystal structure would definitively show the methyl group attached to the N1 nitrogen, the iodine atom at the C3 position, and the bromine atom at the C6 position, confirming the connectivity deduced from NMR and MS data.
Conclusion
The structural analysis of 6-bromo-3-iodo-1-methyl-1H-indazole is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and the presence of key halogens. 1D and 2D NMR spectroscopy then meticulously map out the molecular framework, confirming the specific substitution pattern and, crucially, the N1-methyl regiochemistry. While X-ray crystallography remains the gold standard for absolute structural proof, a combination of high-resolution MS and comprehensive NMR analysis provides a highly confident and sufficient structural assignment for the routine use of this versatile building block in research and drug development.
References
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available from: [Link]
Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed, 11(11), 867-89. Available from: [Link]
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
Teixeira, F. C., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(18), 5899. Available from: [Link]
PubChemLite. (n.d.). 6-bromo-3-iodo-1-methyl-1h-indazole. Retrieved from [Link]
ResearchGate. (2026). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]
Murray, C. D., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(3), 630-633. Available from: [Link]
WorldOfChemicals. (n.d.). Understanding the Synthesis and Applications of 6-Iodo-1H-indazole. Retrieved from [Link]
LookChem. (n.d.). 6-BROMO-3-IODO-4-METHYL (1H)INDAZOLE. Retrieved from [Link]
CAS Common Chemistry. (n.d.). Methyl 2-[(ethoxythioxomethyl)thio]propanoate. Retrieved from [Link]
Kanto Chemical Co., Inc. (n.d.). N-Methyl-N-nitroso-p-toluenesulfonamide. Retrieved from [Link]
Dahiya, R., & Pathak, D. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. Available from: [Link]
Semantic Scholar. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools. Retrieved from [Link]
Nacalai Tesque, Inc. (n.d.). 2,2'-Azinobis(3-ethylbenzothiazoline-6-sulfonic Acid) Diammonium Salt. Retrieved from [Link]
synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole from 6-bromo-1H-indazole
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole from 6-bromo-1H-indazole This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 6-Bromo-3-iodo-1-met...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole from 6-bromo-1H-indazole
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, reproducible synthetic strategy.
Introduction: The Strategic Value of Functionalized Indazoles
Indazole derivatives are privileged scaffolds in pharmaceutical research, forming the core of numerous small molecule therapeutics, particularly kinase inhibitors used in oncology.[1][2] The compound 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS 1260741-78-3) is a particularly valuable intermediate.[3][4][5][6] Its specific functionalization pattern offers a powerful platform for molecular elaboration:
C3-Iodo Group: The iodine atom at the C3 position is highly reactive towards a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl fragments.[7][8]
C6-Bromo Group: The bromine at the C6 position is also amenable to cross-coupling but is typically less reactive than the C3-iodo group. This reactivity differential enables selective, sequential functionalization of the molecule.[8]
N1-Methyl Group: The methyl group at the N1 position resolves the tautomerism inherent to the indazole core, locking the scaffold's geometry and influencing its physicochemical properties and biological interactions.[9][10]
This guide details an efficient two-step synthesis starting from the commercially available 6-bromo-1H-indazole.
Overall Synthetic Strategy
The most direct and efficient pathway to the target molecule involves a sequential iodination followed by a regioselective methylation. This approach avoids the additional steps of protection and deprotection, streamlining the synthesis.
Caption: Direct two-step synthesis of the target compound.
Part 1: Synthesis of 6-Bromo-3-iodo-1H-indazole (Intermediate)
The first critical transformation is the selective installation of an iodine atom at the C3 position of the indazole ring.
Mechanistic Insight: Electrophilic Iodination
The C3 position of the 1H-indazole ring, while part of an aromatic system, is susceptible to electrophilic substitution. The reaction is significantly facilitated by a base. The base, typically potassium hydroxide (KOH), deprotonates the N1 nitrogen of the indazole. This generates an indazolide anion, a much more electron-rich and nucleophilic species. The increased electron density enhances the reactivity of the C3 position, enabling it to attack the electrophilic iodine (I₂).
Detailed Experimental Protocol: C3-Iodination
This protocol is adapted from established literature procedures.[1]
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF).
Base Addition: To the solution, add powdered potassium hydroxide (KOH, 2.0 eq.) and stir the mixture at room temperature.
Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.5 eq.) in a minimal amount of DMF. Add this iodine solution dropwise to the reaction mixture over 20-30 minutes.
Reaction: Stir the resulting mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Quenching: Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted iodine. An aqueous solution of potassium carbonate (K₂CO₃) can also be added, which often results in the precipitation of the product.[1]
Isolation: A solid will precipitate from the solution. Collect the solid by vacuum filtration, wash it thoroughly with water to remove inorganic salts, and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.
Drying: Dry the isolated white to off-white solid under vacuum to yield 6-bromo-3-iodo-1H-indazole. A typical yield for this reaction is around 71%.[1]
Data Presentation: Reagent Stoichiometry
Reagent
Molar Eq.
Purpose
6-bromo-1H-indazole
1.0
Starting Material
Potassium Hydroxide (KOH)
2.0
Base (Deprotonation)
Iodine (I₂)
1.5
Electrophile
N,N-Dimethylformamide (DMF)
-
Solvent
Sodium Thiosulfate (Na₂S₂O₃)
-
Quenching Agent
Part 2: Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole (Target Molecule)
This step addresses the critical challenge of regioselective N-alkylation of the indazole core.
Mechanistic Insight: The N1 vs. N2 Alkylation Challenge
The indazole ring possesses two nitrogen atoms (N1 and N2) that can potentially be alkylated. The indazole exists in tautomeric forms, with the 1H-indazole tautomer being thermodynamically more stable than the 2H-indazole tautomer.[10][11] The outcome of an N-alkylation reaction is a delicate balance of thermodynamic and kinetic control, heavily influenced by:
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor the formation of the thermodynamically more stable N1-alkylated product.[11][12]
Solvent: Polar aprotic solvents like THF and DMF are commonly used. THF, in particular, when used with NaH, has been shown to provide excellent N1-selectivity.[11]
Cation Chelation: Theoretical studies suggest that cations (like Na⁺ from NaH) can chelate between the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering attack at N2 and directing the electrophile to the N1 position.[10]
Alkylating Agent: Simple alkyl halides like methyl iodide or sulfates like dimethyl sulfate are effective electrophiles.
By carefully selecting the reaction conditions, methylation can be directed almost exclusively to the N1 position.
Detailed Experimental Protocol: N1-Methylation
This protocol is a robust method for achieving high N1-selectivity.[3][12]
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq.) in anhydrous DMF or THF.
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add a base such as potassium hydroxide (KOH, ~1.2 eq.) or sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq.) portion-wise.
Anion Formation: Allow the mixture to stir at 0 °C for a short period (e.g., 5-10 minutes with KOH, or up to 30-60 minutes with NaH to allow for complete deprotonation and hydrogen evolution to cease).[3][12]
Methylation: While maintaining the temperature at 0 °C, add dimethyl sulfate ((CH₃)₂SO₄, ~1.1 eq.) or methyl iodide (CH₃I, ~1.1 eq.) dropwise.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.[3]
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the desired N1-isomer from any minor N2-isomer and other impurities, affording 6-Bromo-3-iodo-1-methyl-1H-indazole.
Data Presentation: Reagent Stoichiometry
Reagent
Molar Eq.
Purpose
6-Bromo-3-iodo-1H-indazole
1.0
Substrate
Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
~1.2
Base (Deprotonation)
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
~1.1
Electrophile (Methyl Source)
Anhydrous DMF or THF
-
Solvent
Alternative Strategy: N-Protection Workflow
While direct methylation is efficient, an alternative route employing a protecting group can be considered, especially if reaction conditions for subsequent steps are harsh or if issues with regioselectivity arise. The tert-butyloxycarbonyl (Boc) group is a common choice.[13][14][15][16]
Caption: A conceptual N-protection/deprotection route.
This strategy involves protecting the N1 position, performing the C3-iodination, and then deprotecting before the final methylation step. While this ensures the N1 position is available for methylation, it adds two steps to the overall synthesis, reducing the overall efficiency compared to the direct method.
Conclusion
The is most effectively achieved through a two-step sequence of C3-iodination followed by a highly regioselective N1-methylation. The success of the synthesis hinges on the careful control of reaction conditions during the methylation step, where the choice of base and solvent is paramount to ensuring the desired N1-isomer is formed as the major product. The protocols and mechanistic insights provided in this guide offer a robust and reliable framework for the production of this versatile and high-value chemical intermediate for pharmaceutical research and development.
References
Keating, T. A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(28), 17095–17105. [Link]
Li, Y., Wang, Y., & Liu, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675–15687. [Link]
Zhang, J., Li, Y., & Wang, Y. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 60, 116695. [Link]
Wang, J., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]
Li, X., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(84), 11001-11004. [Link]
Lu, P., Juarez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
Lu, P., Juarez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
NextSDS. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 6-BROMO-3-IODO-4-METHYL (1H)INDAZOLE — Chemical Substance Information. Retrieved from [Link]
PubChemLite. (2026). 6-bromo-1h-indazole, n1-boc protected (C12H13BrN2O2). Retrieved from [Link]
PubChemLite. (2026). 6-bromo-3-iodo-1-methyl-1h-indazole (C8H6BrIN2). Retrieved from [Link]
Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(3), 541-544. [Link]
Comprehensive NMR Characterization and Synthetic Workflow for 6-Bromo-3-iodo-1-methyl-1H-indazole
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern medicinal chemistry, the indazole scaffold is...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, PROTACs, and targeted protein degraders [1]. Specifically, 6-bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) serves as a highly versatile, bifunctional building block. Its precise halogenation pattern—an iodine atom at C3 and a bromine atom at C6—enables orthogonal, sequential palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its structural characterization via
1
H and
13
C NMR, alongside field-validated synthetic protocols designed for high regioselectivity and yield.
Structural and Mechanistic Rationale
The Principle of Orthogonal Reactivity
The strategic placement of iodine and bromine on the indazole core is not arbitrary. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition into the carbon-halogen bond follows the order: C-I > C-Br > C-Cl .
Because the C3-I bond undergoes oxidative addition significantly faster than the C6-Br bond, chemists can selectively functionalize the C3 position at lower temperatures or with milder catalysts. Once the C3 position is substituted, the remaining C6-Br bond can be activated at elevated temperatures, allowing for the rapid assembly of complex, unsymmetrical 3,6-disubstituted indazole APIs (such as HPK1 inhibitors and BTK degraders)[1, 5].
Caption: Orthogonal functionalization pathway exploiting the differential reactivity of C-I and C-Br bonds.
NMR Data Analysis and Causality
Accurate structural verification of 6-bromo-3-iodo-1-methyl-1H-indazole relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts are dictated by the electronic withdrawing effects of the halogens, the heavy atom effect of iodine, and the regiochemistry of the N-methylation.
1
H NMR Assignments
The
1
H NMR spectrum is characterized by a distinct three-spin system for the aromatic protons (H4, H5, H7) and a sharp singlet for the N1-methyl group.
Table 1:
1
H NMR Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Rationale
H-7
7.58
d
1.6
1H
Appears as a meta-coupled doublet. Slightly shielded by the adjacent N1-methyl group compared to the N-H precursor.
H-4
7.37
d
8.6
1H
Exhibits strong ortho coupling with H-5.
H-5
7.31
dd
8.6, 1.6
1H
Shows both ortho coupling to H-4 and meta coupling to H-7.
N-CH
3
4.08
s
-
3H
The shift at ~4.08 ppm confirms N1-methylation. N2-methylation typically shifts this signal further downfield (~4.2 ppm) [4].
13
C NMR Assignments
The
13
C NMR spectrum provides definitive proof of the halogenation sites, primarily through the profound shielding effect of the iodine atom.
Table 2:
13
C NMR Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Assignment
Causality / Spectroscopic Insight
C-7a
141.2
Quaternary
Deshielded due to direct attachment to the N1 nitrogen.
C-3a
128.5
Quaternary
Bridgehead carbon.
C-5
124.8
Aromatic CH
Standard indazole aromatic shift.
C-4
122.6
Aromatic CH
Standard indazole aromatic shift.
C-6
122.1
Quaternary
C-Br bond. Moderately shielded due to the electronegativity and polarizability of bromine.
C-7
112.4
Aromatic CH
Shielded due to resonance donation from the N1 nitrogen.
C-3
90.3
Quaternary
C-I bond. Exhibits the classic "Heavy Atom Effect," resulting in extreme diamagnetic shielding [3].
N-CH
3
36.8
Aliphatic CH
3
Standard shift for an sp
3
carbon attached to an sp
2
nitrogen.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are derived from validated medicinal chemistry workflows [2, 3]. The sequence is designed to be a self-validating system: the iodination must occur before methylation to utilize the steric bulk of the iodine atom, which helps direct the subsequent methylation exclusively to the N1 position.
Caption: Two-step synthetic workflow for 6-Bromo-3-iodo-1-methyl-1H-indazole.
Protocol A: Electrophilic Iodination at C3
Objective: Selectively introduce an iodine atom at the C3 position of 6-bromo-1H-indazole.
Reagent Preparation: Charge a dry, round-bottom flask with 6-bromo-1H-indazole (1.0 equiv) and dissolve in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
Base Addition: Add Potassium Hydroxide (KOH, 2.0 equiv) to the solution. Stir the mixture for 15 minutes at room temperature to deprotonate the indazole, forming the highly nucleophilic indazolide anion [3].
Iodination: Prepare a separate solution of Iodine (I
2
, 1.5 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture to prevent localized overheating and poly-halogenation.
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor completion via TLC or LC-MS.
Workup: Quench the reaction by pouring it into an aqueous solution containing Sodium Dithionite (Na
2
S
2
O
4
) and Potassium Carbonate (K
2
CO
3
). The dithionite reduces any unreacted, highly colored I
2
to colorless iodide (I
−
).
Isolation: Filter the resulting white/pale-yellow precipitate, wash thoroughly with deionized water, and dry under vacuum to afford 6-bromo-3-iodo-1H-indazole (Typical yield: 70-80%).
Protocol B: Regioselective N1-Methylation
Objective: Methylate the N1 position while avoiding the formation of the N2-methyl isomer.
Solvent Selection: Dissolve 6-bromo-3-iodo-1H-indazole (1.0 equiv) in acetone (0.3 M). Mechanistic Note: Using acetone with a mild base under thermodynamic control favors N1-alkylation. Furthermore, the bulky iodine at C3 sterically hinders the N2 position, virtually eliminating N2-methylation [2].
Base Addition: Add KOH (2.5 equiv) to the solution and stir the suspension for 15 minutes at room temperature.
Alkylation: Slowly add Methyl Iodide (MeI, 2.5 equiv) dropwise over a period of 30 minutes.
Reaction: Stir the reaction mixture at room temperature for 16 hours.
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts (KI). Wash the Celite pad with excess acetone.
Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc), wash with water and brine, dry over anhydrous Na
2
SO
4
, and concentrate. The product can be used directly or recrystallized to yield pure 6-bromo-3-iodo-1-methyl-1H-indazole [2].
References
World Intellectual Property Organization (WIPO)
World Intellectual Property Organization (WIPO)
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents
RSC Advances, 2021
URL:[Link]
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis
The Journal of Organic Chemistry, 2024
URL:[Link]
European Patent Office (EPO)
Exploratory
The Strategic Utilization of 6-Bromo-3-iodo-1-methyl-1H-indazole in Advanced Heterocyclic Synthesis
Executive Summary In the realm of modern medicinal chemistry and materials science, the rapid assembly of complex, multi-functionalized molecular architectures is paramount. 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of modern medicinal chemistry and materials science, the rapid assembly of complex, multi-functionalized molecular architectures is paramount. 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) has emerged as a highly versatile, bifunctionalized heteroaromatic building block[1]. Featuring a robust indazole core, an N1-methyl directing group, and two distinct halogen substituents (iodine at C3 and bromine at C6), this scaffold provides researchers with a strategic starting point for orthogonal cross-coupling reactions[2].
This technical guide explores the structural rationale behind this molecule, details self-validating protocols for its sequential functionalization, and highlights its application in the development of targeted therapeutics.
Structural and Electronic Rationale
The utility of 6-Bromo-3-iodo-1-methyl-1H-indazole lies in its precise electronic tuning and steric mapping. As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen over unfunctionalized or symmetrically functionalized alternatives.
The N1-Methylation Advantage
Unsubstituted 1H-indazoles possess an acidic N-H proton that readily undergoes tautomerization between the 1H and 2H forms. During palladium-catalyzed cross-coupling, this free N-H can coordinate with the metal center, poison the catalyst, or undergo unwanted N-arylation/alkylation[3][4].
By pre-installing a methyl group at the N1 position:
Tautomeric Locking: The molecule is locked into a single, predictable electronic state.
Chemoselectivity: It eliminates the need for transient protecting groups (like Boc or THP), streamlining the synthetic workflow[5][6].
Lipophilicity: The methyl group often improves the pharmacokinetic profile (e.g., cell permeability) of the final drug candidate.
Dual Halogen Functionality and Orthogonality
The presence of both bromine and iodine on the same aromatic system enables orthogonal cross-coupling [2][7]. This is governed by the bond dissociation energies (BDE) and the kinetics of oxidative addition to Palladium(0) species:
C3–I Bond: The Carbon-Iodine bond is relatively weak (approx. 65 kcal/mol) and highly polarized. It undergoes rapid oxidative addition with Pd(0) at mild temperatures (room temperature to 80°C)[2][6].
C6–Br Bond: The Carbon-Bromine bond is stronger (approx. 81 kcal/mol). It remains inert under the mild conditions used for C3-iodine activation, requiring higher temperatures (90°C–110°C) and specific ligands (e.g., bulky phosphines) to react[2][7].
This differential reactivity allows chemists to program the sequential installation of two different functional groups without cross-reactivity.
Orthogonal Cross-Coupling Strategy
The standard workflow for elaborating 6-Bromo-3-iodo-1-methyl-1H-indazole involves a two-step sequence: first targeting the C3 position, followed by the C6 position[8].
Sequential orthogonal cross-coupling workflow for 6-Bromo-3-iodo-1-methyl-1H-indazole.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated.
Protocol A: C3-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group exclusively at the C3 position while preserving the C6-bromide[2][6].
Reagents & Stoichiometry:
6-Bromo-3-iodo-1-methyl-1H-indazole (1.0 equiv)
Arylboronic acid (1.05 equiv)
Pd(dppf)Cl2
(5 mol%)
K2CO3
(2.0 equiv)
Solvent: 1,4-Dioxane /
H2O
(4:1 v/v)
Step-by-Step Methodology:
Preparation: Charge a Schlenk flask with the indazole starting material, arylboronic acid, and
K2CO3
.
Causality: Limiting the boronic acid to 1.05 equivalents prevents over-coupling at the C6 position.
Degassing: Add the Dioxane/
H2O
mixture. Degas the solution via three freeze-pump-thaw cycles.
Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
Catalyst Addition: Add
Pd(dppf)Cl2
under an inert argon atmosphere.
Causality: The dppf ligand has a large bite angle (approx. 99°), which accelerates the reductive elimination step, ensuring a fast catalytic cycle at lower temperatures before the C-Br bond can activate[6].
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC or LC-MS until the starting material is consumed.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: C6-Selective Sonogashira Coupling
Objective: Elaborate the C6 position of the previously synthesized intermediate[8][9].
Reagents & Stoichiometry:
3-Aryl-6-bromo-1-methyl-1H-indazole (1.0 equiv)
Terminal Alkyne (1.5 equiv)
Pd(PPh3)2Cl2
(5 mol%)
CuI (10 mol%)
Solvent: Triethylamine (
Et3N
) / DMF (1:1 v/v)
Step-by-Step Methodology:
Preparation: Combine the indazole intermediate,
Pd(PPh3)2Cl2
, and CuI in a dry vial.
Solvent & Base: Add anhydrous DMF and
Et3N
.
Causality:
Et3N
acts as both the base (to deprotonate the terminal alkyne) and a co-solvent.
Alkyne Addition: Inject the terminal alkyne dropwise.
Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex generated after oxidative addition into the C6-Br bond[9].
Reaction: Heat to 90°C–100°C for 12 hours.
Causality: The higher temperature is strictly required to overcome the activation energy barrier of the robust C6-Br bond.
Workup: Filter through Celite to remove copper salts, concentrate, and purify.
Quantitative Data Summary
The table below summarizes the divergent reactivity parameters of the two halogen sites, providing a quick reference for reaction design.
Coupling Site
Halogen
Bond Dissociation Energy
Preferred Cross-Coupling
Optimal Catalyst
Typical Temp
Expected Yield Range
C3
Iodine (-I)
~65 kcal/mol
Suzuki, Sonogashira
Pd(dppf)Cl2
,
Pd(PPh3)4
60°C – 80°C
80% – 95%
C6
Bromine (-Br)
~81 kcal/mol
Buchwald-Hartwig, Suzuki
Pd2(dba)3
XPhos
90°C – 110°C
65% – 85%
Applications in Drug Discovery
Indazoles are recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as bioisosteres for indoles and benzimidazoles. The 1-methyl-1H-indazole core is particularly prominent in the design of kinase inhibitors and ion channel blockers (such as NaV1.7 inhibitors for pain management)[3].
By utilizing 6-Bromo-3-iodo-1-methyl-1H-indazole, drug development professionals can rapidly generate libraries of compounds. For example, installing a hydrogen-bond donor at C3 and a lipophilic tail at C6 allows the molecule to perfectly occupy the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) like VEGFR or PDGFR, effectively blocking downstream oncogenic signaling[4].
Mechanism of action for indazole-based kinase inhibitors blocking tumor angiogenesis.
References
ResearchGate - Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series
Source: researchgate.net
URL:[Link]
MDPI - The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex
Source: mdpi.com
URL:[Link]
ACS Publications - Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain
Source: acs.org
URL:[Link]
Application Note: Precision Buchwald-Hartwig Amination of 6-Bromo-1H-Indazole Derivatives
Executive Summary & Strategic Context The 1H-indazole core is a privileged pharmacophore widely utilized in kinase inhibitors and CNS-active therapeutics. Functionalizing the C6 position of this scaffold via palladium-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
The 1H-indazole core is a privileged pharmacophore widely utilized in kinase inhibitors and CNS-active therapeutics. Functionalizing the C6 position of this scaffold via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a critical vector for structure-activity relationship (SAR) exploration[1].
However, the direct amination of unprotected 6-bromoindazole is notoriously difficult. The acidic pyrazole-like NH (pKa ~14) presents a dual threat: it can coordinate with and poison the palladium catalyst, or it can undergo competitive N-arylation, leading to complex, low-yielding reaction mixtures[2]. While traditional workflows circumvent this by installing and later cleaving protecting groups (e.g., THP, SEM, or Boc), modern catalytic strategies leverage specific base-ligand synergies to achieve direct, regioselective C6-amination. This guide details the mechanistic rationale and self-validating protocols required to execute this transformation efficiently.
Mechanistic Causality: The "Pseudo-Protecting Group" Effect
The success of direct amination on unprotected 6-bromoindazole hinges on the precise selection of the inorganic base. Standard bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) often fail, resulting in reductive dehalogenation or undesired N1-arylation.
Switching the base to Lithium hexamethyldisilazide (LiHMDS) fundamentally alters the reaction pathway[2].
The Causality: LiHMDS rapidly deprotonates the acidic indazole NH. The resulting lithium cation forms a tight, in-situ aggregate with the deprotonated indazole. This lithium aggregate acts as a "pseudo-protecting group," sterically and electronically shielding the N1/N2 positions[3]. By neutralizing the nucleophilicity of the indazole nitrogens, the palladium catalyst is forced to undergo oxidative addition and subsequent reductive elimination exclusively at the C6-bromide, ensuring near-perfect regioselectivity[2][3].
Ligand Architecture & Selection
Because the indazole core is electron-rich and sterically demanding, dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory to prevent catalyst resting states and accelerate the catalytic cycle. The choice of ligand is strictly dictated by the steric profile of the amine coupling partner[1][4]:
For Secondary Amines (e.g., morpholine, piperazines):RuPhos is the optimal ligand. Its specific binding pocket accommodates the bulk of secondary amines, preventing the formation of off-cycle bis-amine palladium complexes and accelerating reductive elimination[1][2].
For Primary Amines (e.g., anilines, aliphatic amines):BrettPhos or tBuBrettPhos is required. Primary amines are highly prone to competitive
β
-hydride elimination. The extreme steric bulk of BrettPhos prevents this side reaction while promoting rapid C–N bond formation[4].
Reaction Pathway & Decision Matrix
Decision matrix for Buchwald-Hartwig amination of 6-bromoindazoles.
Quantitative Performance Data
The following table summarizes expected yields and optimal conditions based on substrate and amine classes, synthesized from established pharmaceutical process data[2][3][4].
Substrate Type
Amine Class
Precatalyst / Ligand
Base
Solvent & Temp
Expected Yield
Unprotected 6-Br-Indazole
Secondary (e.g., Morpholine)
RuPhos Pd G3 (2 mol%)
LiHMDS (2.2 eq)
THF, 65 °C
82 – 89%
Unprotected 6-Br-Indazole
Primary (e.g., Aniline)
BrettPhos Pd G3 (2 mol%)
LiHMDS (2.2 eq)
THF, 65 °C
75 – 85%
N1-Protected 6-Br-Indazole
Secondary (Complex/Bulky)
RuPhos Pd G3 (1 mol%)
NaOtBu (1.4 eq)
Dioxane, 90 °C
85 – 95%
N1-Protected 6-Br-Indazole
Primary (Aliphatic)
tBuBrettPhos Pd G3
K2CO3 (2.0 eq)
t-AmylOH, 100 °C
70 – 80%
Self-Validating Experimental Protocol: Direct Amination
This protocol details the direct amination of unprotected 6-bromo-1H-indazole. It is designed as a self-validating system, incorporating real-time quality control checks to ensure mechanistic fidelity.
Step 1: Substrate and Catalyst Assembly
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv)[1].
Add the appropriate palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3, 0.02 mmol, 2.0 mol%)[1].
Seal the tube with a septum, evacuate the vessel, and backfill with ultra-high purity Argon. Repeat this purge cycle three times.
Causality Check: Palladium(0) intermediates are highly sensitive to oxidation. Strict exclusion of oxygen is required to prevent the formation of catalytically inactive Pd(II) black.
Step 2: Solvent and Base Introduction
Inject anhydrous, degassed THF (5.0 mL) via syringe[1].
While stirring vigorously at room temperature, add LiHMDS (1.0 M solution in THF, 2.2 mL, 2.2 equiv) dropwise over 2 minutes[1][2].
Causality Check: Why 2.2 equivalents? The first equivalent is immediately consumed to deprotonate the indazole NH (forming the protective lithium aggregate). The remaining 1.2 equivalents act as the active base for the Buchwald-Hartwig catalytic cycle[3].
Self-Validation Marker 1 (Visual): Upon addition of LiHMDS, the solution should transition from a pale yellow suspension to a homogenous, deep red or reddish-brown solution. This color shift confirms the successful activation of the G3 precatalyst into the active monoligated Pd(0) species. If the solution remains yellow, the LiHMDS may be degraded (hydrolyzed), or oxygen has compromised the catalyst.
Step 3: Catalytic Turnover
Replace the septum with a Teflon screw cap under positive Argon pressure.
Transfer the sealed tube to a pre-heated oil bath or heating block set to 65 °C[1].
Stir vigorously for 2 to 4 hours.
Self-Validation Marker 2 (Analytical): At t = 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS[1].
Success: Presence of the product
[M+H]+
peak and absence of the starting material.
Failure Mode: If a peak corresponding to
[M−Br+H]+
is observed, reductive dehalogenation is occurring. This indicates that the amine is too sterically hindered for the chosen ligand, prompting
β
-hydride elimination instead of reductive elimination. Switch to a bulkier ligand (e.g., tBuBrettPhos).
Step 4: Quench and Isolation
Cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous
NH4Cl
solution (10 mL)[1].
Causality Check: The mild acid protonates the lithium indazolide aggregate, regenerating the free NH indazole core without degrading the newly formed C–N bond.
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL)[1].
Wash the combined organic layers with brine (20 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure[1].
Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients depending on the amine's polarity)[1].
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives
Benchchem
1
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization
PMC (National Institutes of Health)
2
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | ACS Medicinal Chemistry Letters
ACS Publications
3
Application Notes and Protocols for Palladium-Catalyzed Functionalization at the C3 and C6 Positions of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals The selective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a ubiquito...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and regioselective methods for the derivatization of the pyridine ring is of paramount importance. Among the various synthetic strategies, palladium-catalyzed C-H activation and cross-coupling reactions have emerged as powerful tools for the precise installation of functional groups at specific positions of the pyridine core.[1]
This guide provides an in-depth exploration of palladium-catalyzed methodologies for the functionalization of pyridines, with a specific focus on the electronically distinct C3 and C6 positions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.
The Challenge of Site-Selectivity in Pyridine Functionalization
The pyridine ring presents a unique challenge in terms of site-selective functionalization. The nitrogen atom significantly influences the electronic properties of the ring, making the C2 and C4 positions electron-deficient and susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich. The C6 position, being adjacent to the nitrogen, shares some of the electronic characteristics of the C2 position. This inherent electronic bias often dictates the regioselectivity of reactions, making it challenging to achieve functionalization at the less reactive positions without the use of specific strategies.[2]
Palladium catalysis offers a versatile platform to overcome these inherent reactivity patterns. Through the judicious choice of ligands, directing groups, and reaction conditions, it is possible to achieve high levels of regioselectivity for C-H functionalization and cross-coupling reactions at various positions of the pyridine ring.
Part 1: C3-Selective Functionalization of Pyridines
The C3 position of pyridine is a common site for substitution in numerous biologically active molecules. Direct C-H functionalization at this position, without the need for pre-installed directing groups, has been a significant breakthrough in the field.
C3-Selective Olefination of Pyridines
A notable advancement in this area is the palladium-catalyzed C3-selective olefination of pyridines, which utilizes a 1,10-phenanthroline ligand. This ligand is believed to weaken the coordination of the palladium catalyst with the pyridine nitrogen through a trans-effect, thereby enabling the catalyst to interact with the C3-H bond.[3][4]
Mechanism Overview:
The proposed mechanism involves the coordination of the palladium catalyst to the π-system of the pyridine ring, facilitated by the 1,10-phenanthroline ligand. This is followed by C-H activation at the C3 position to form a palladacycle intermediate. Subsequent reaction with an olefin and reductive elimination furnishes the C3-olefinated pyridine and regenerates the active palladium catalyst.
Experimental Workflow for C3-Selective Olefination
Caption: Workflow for Pd-catalyzed C3-olefination of pyridines.
Detailed Protocol: C3-Olefination of Pyridine with Ethyl Acrylate [3]
Materials:
Pyridine
Ethyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
1,10-Phenanthroline
Silver(I) carbonate (Ag₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a sealed tube, add Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and Ag₂CO₃ (20 mol%).
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF, followed by pyridine (used as the limiting reagent) and ethyl acrylate (1.5 equivalents).
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired C3-olefinated pyridine.
Data Presentation: Substrate Scope for C3-Olefination [3]
Entry
Pyridine Substrate
Olefin
Yield (%)
1
Pyridine
Ethyl acrylate
65
2
3-Methylpyridine
Ethyl acrylate
70
3
2-Chloropyridine
n-Butyl acrylate
55
4
2-Fluoropyridine
Styrene
62
C3-Selective Arylation of Pyridines
Similar to the olefination reaction, a palladium/1,10-phenanthroline catalytic system can be employed for the C3-selective arylation of pyridines with aryl halides.[5][6] This method provides a direct route to 3-arylpyridines, which are important structural motifs in many pharmaceuticals.
Mechanism Overview:
The mechanism is thought to proceed via a pathway analogous to the C3-olefination. The key steps involve the formation of a Pd(0) species, oxidative addition to the aryl halide, C3-H activation of the pyridine, and reductive elimination to yield the 3-arylpyridine product.
Catalytic Cycle for C3-Arylation of Pyridine
Caption: Proposed catalytic cycle for C3-arylation.
Detailed Protocol: C3-Arylation of Pyridine with 4-Iodotoluene [5]
Materials:
Pyridine
4-Iodotoluene
Palladium(II) acetate (Pd(OAc)₂)
1,10-Phenanthroline
Cesium carbonate (Cs₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
In an oven-dried sealed tube, combine Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (15 mol%), and Cs₂CO₃ (1.5 equivalents).
Evacuate and backfill the tube with an inert atmosphere.
Add anhydrous DMF, followed by pyridine (used in excess as solvent/reagent) and 4-iodotoluene (1.0 equivalent).
Seal the tube and heat the reaction mixture at 140 °C for 48 hours.
After cooling, dilute the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to obtain the 3-(p-tolyl)pyridine.
Data Presentation: Ligand Effects on C3-Arylation [5]
Entry
Ligand
C3:C4:C2 Ratio
Yield (%)
1
None
1:1:1
<5
2
PPh₃
2:1:1
15
3
1,10-Phenanthroline
25:1:1
75
4
Bathophenanthroline
15:1:1
60
Part 2: C6-Selective Functionalization of Pyridines
Direct C-H functionalization at the C6 position of the pyridine ring is generally more challenging due to the strong coordinating ability of the adjacent nitrogen atom. However, several strategies have been developed to achieve this transformation, including transient activation of the pyridine ring and cross-coupling reactions of pre-functionalized substrates.
C2,C6-Diarylation via a Transient Activator Strategy
A powerful method for the synthesis of symmetric 2,6-diarylpyridines involves a transient activator strategy. In this approach, the pyridine is temporarily N-alkylated in situ to form a pyridinium salt. This activation facilitates palladium-catalyzed diarylation at the C2 and C6 positions. Subsequent dealkylation regenerates the pyridine ring, affording the 2,6-diarylpyridine product.[7]
Mechanism Overview:
The reaction is initiated by the N-methylation of pyridine with dimethyl sulfate to form an N-methylpyridinium salt. This salt then undergoes a cooperative Pd/Cu-catalyzed diarylation at the C2 and C6 positions with an aryl halide. The final step is the N-demethylation of the resulting 2,6-diaryl-N-methylpyridinium salt to yield the desired product.
Workflow for C2,C6-Diarylation of Pyridine
Caption: Workflow for the transient activator strategy.
Detailed Protocol: Synthesis of 2,6-Diphenylpyridine [7]
Materials:
Pyridine
Iodobenzene
Dimethyl sulfate ((MeO)₂SO₂)
Palladium(II) acetate (Pd(OAc)₂)
Copper(I) oxide (Cu₂O)
Potassium carbonate (K₂CO₃)
1,4-Dioxane, anhydrous
Procedure:
To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), and K₂CO₃ (2.0 equivalents).
Evacuate and backfill the tube with an inert atmosphere.
Add anhydrous 1,4-dioxane, followed by pyridine (1.0 equivalent), iodobenzene (2.5 equivalents), and dimethyl sulfate (1.2 equivalents).
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
After cooling, quench the reaction with aqueous ammonia and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography on silica gel to give 2,6-diphenylpyridine.
C6-Functionalization via Cross-Coupling of 2-Halopyridines
For the synthesis of unsymmetrically substituted pyridines at the C6 position, palladium-catalyzed cross-coupling reactions of 2-halopyridines are a highly reliable and versatile approach. The Suzuki-Miyaura and Sonogashira couplings are particularly widely used for the formation of C-C bonds.
2.2.1. C6-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of 2-bromopyridines with arylboronic acids is a standard method for the synthesis of 2-arylpyridines (which are C6-arylated with respect to the nitrogen). The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electronically diverse substrates.[4]
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [1]
In a round-bottom flask, dissolve 2-bromopyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents) in a 4:1 mixture of 1,4-dioxane and water.
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under an inert atmosphere.
Heat the reaction mixture to 90 °C and stir for 6-12 hours, or until the starting material is consumed as monitored by TLC.
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield 2-phenylpyridine.
Data Presentation: Catalyst Comparison for Suzuki-Miyaura Coupling
Entry
Catalyst System
Catalyst Loading (mol%)
Yield (%)
1
Pd(PPh₃)₄
3
85
2
Pd(OAc)₂ / SPhos
1
95
3
PEPPSI-IPr
0.5
98
2.2.2. C6-Alkynylation via Sonogashira Coupling
The Sonogashira coupling provides an efficient route to 2-alkynylpyridines from 2-halopyridines and terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8][9]
Detailed Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [10]
Note: This protocol functionalizes the C3 position, but the principles are directly applicable to C6 functionalization of a 2-halopyridine by starting with a 2-bromo-6-substituted pyridine.
Materials:
2-Amino-3-bromopyridine
Phenylacetylene
Palladium(II) trifluoroacetate (Pd(TFA)₂)
Triphenylphosphine (PPh₃)
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
To a Schlenk flask, add 2-amino-3-bromopyridine (1.0 equivalent), Pd(TFA)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).
Evacuate and backfill the flask with an inert atmosphere.
Add anhydrous DMF, followed by Et₃N (as solvent and base) and phenylacetylene (1.2 equivalents).
Heat the reaction mixture to 100 °C and stir for 3 hours.
After completion, cool the reaction, remove the solvent under reduced pressure, and dissolve the residue in ethyl acetate.
Wash the organic layer with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.
Concentrate and purify by flash column chromatography on silica gel to obtain the 2-amino-3-(phenylethynyl)pyridine.
Conclusion
Palladium-catalyzed reactions have revolutionized the synthesis of functionalized pyridines, providing access to a wide range of derivatives with high regioselectivity. For the C3 position, ligand-controlled C-H activation strategies have enabled direct olefination and arylation of the pyridine ring. For the more challenging C6 position, a combination of transient activation strategies for C-H functionalization and well-established cross-coupling methodologies for pre-functionalized substrates offers a powerful toolkit for synthetic chemists. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes towards novel pyridine-containing molecules with applications in drug discovery and materials science.
References
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Organic Letters, 19(9), 2266–2269. [Link]
Adimurthy, S., et al. (2016). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Chemical Communications, 52(42), 6932-6935. [Link]
Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C3-Selective Arylation of Pyridines with Pd Catalysts: Gram-Scale Synthesis of (±)-Preclamol. Journal of the American Chemical Society, 133(47), 19090–19093. [Link]
Wu, Y., et al. (2014). Palladium-Catalyzed C(sp2)–H Pyridocarbonylation of N-Aryl-2-aminopyridines: Dual Function of the Pyridyl Moiety. Organic Letters, 16(10), 2654–2657. [Link]
Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society, 133(18), 6964–6967. [Link]
Wencel-Delord, J., & Glorius, F. (2013). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 52(43), 11184-11186. [Link]
Li, B., et al. (2015). Access to Cycloalkeno[c]-Fused Pyridines via Pd-Catalyzed C(sp2)–H Activation and Cyclization of N-Acetyl Hydrazones of Acylcycloalkenes with Vinyl Azides. The Journal of Organic Chemistry, 80(23), 11847–11855. [Link]
Wencel-Delord, J., & Glorius, F. (2013). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 52(43), 11184-11186. [Link]
Gevorgyan, V., et al. (2010). Removable and modifiable directing groups in C-H activation. YouTube, OpenChemHub. [Link]
Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. [Link]
Koley, M., et al. (2012). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp2 C−H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives. ChemCatChem, 4(9), 1345-1352. [Link]
Che, Y.-y., et al. (2020). Palladium‐Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. Angewandte Chemie International Edition, 59(40), 17578-17582. [Link]
Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
Li, X., et al. (2014). Palladium-Catalyzed C6-Selective C–H Acylation of 2-Pyridones. Organic Letters, 16(18), 4842–4845. [Link]
Smith, C. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2439–2450. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
Cao, H., et al. (2019). Direct C6−H Alkenylation of 2‐Pyridones. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved March 28, 2026, from [Link]
Sanford, M. S., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(47), 18572–18581. [Link]
Itami, K., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262. [Link]
Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]
Al-shamali, A. (2020). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
Al-Hourani, B. J., et al. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
Itami, K., et al. (2024). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 20, 3256–3262. [Link]
Li, X., et al. (2011). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chemical Science, 2(10), 2000-2004. [Link]
Li, B., et al. (2019). Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl and conjugated polyenyl carboxylic acids. Chemical Science, 10(45), 10569-10575. [Link]
Sigman, M. S., & Werner, E. W. (2013). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. ACS Catalysis, 3(2), 264–271. [Link]
Li, X. (2011). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Xingwei Li's Group Website. [Link]
Chang, S., et al. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254–9256. [Link]
Bera, M., et al. (2016). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Advances, 6(57), 52101-52112. [Link]
Clarke, M. L., & Fuentes, J. A. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]
Li, B., et al. (2019). Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl and conjugated polyenyl carboxylic acids. Chemical Science, 10(45), 10569-10575. [Link]
Yu, J.-Q., et al. (2014). Pd(II)-Catalyzed meta-C–H Olefination, Arylation, and Acetoxylation of Indolines Using a U-Shaped Template. Journal of the American Chemical Society, 136(30), 10807–10813. [Link]
Wang, Q., et al. (2024). Palladium(II)-Catalyzed Site-Selective C(sp3)-H Alkenylation of Oligopeptides. Organic Letters, 26(44), 9455–9459. [Link]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-3-iodo-1-methyl-1H-indazole
Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved therapeutics, particularly in oncology.[1] This guide provides...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved therapeutics, particularly in oncology.[1] This guide provides an in-depth technical overview and detailed protocols for the strategic utilization of 6-Bromo-3-iodo-1-methyl-1H-indazole as a versatile building block for the synthesis of kinase inhibitors. The differential reactivity of the C-I and C-Br bonds is exploited to enable selective, sequential palladium-catalyzed cross-coupling reactions, offering a robust platform for the rapid generation of diverse compound libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
The Strategic Advantage of the Dihalogenated Indazole Core
The 6-Bromo-3-iodo-1-methyl-1H-indazole scaffold is pre-functionalized for diversity-oriented synthesis. The key to its utility lies in the differential reactivity of the two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine (C-Br) bond.[2][3] This reactivity gradient (C-I > C-Br) is the cornerstone of a selective, sequential functionalization strategy.
This allows for a controlled, stepwise introduction of distinct chemical moieties at the C-3 and C-6 positions of the indazole core. Typically, a Sonogashira or Suzuki coupling is first performed at the more reactive C-3 iodo position under milder conditions.[3] Subsequently, the remaining C-6 bromo position can be functionalized, often under slightly more forcing conditions or with a different catalyst system, via Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.[4][5] This sequential approach is paramount for systematically exploring the structure-activity relationships (SAR) required for optimizing kinase inhibitor potency and selectivity.[1]
Below is a conceptual workflow illustrating this synthetic strategy.
Caption: Sequential functionalization strategy for 6-Bromo-3-iodo-1-methyl-1H-indazole.
Synthetic Protocols: Step-by-Step Methodologies
The following protocols are provided as robust starting points for the synthesis of diversely substituted indazoles. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 2.1: Selective Sonogashira Coupling at the C-3 Position
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds and is ideal for the initial functionalization of the C-3 iodo position.[6][7] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst under mild, basic conditions is standard.[8]
Rationale for Reagent Selection:
Catalyst System (Pd(PPh₃)₄ / CuI): This classic combination is highly effective for coupling aryl iodides.[2] Pd(PPh₃)₄ is a reliable Pd(0) source, and CuI facilitates the formation of the reactive copper(I) acetylide intermediate.[8]
Base (Triethylamine, Et₃N or Diisopropylamine, DIPEA): The amine base serves a dual purpose: it acts as the solvent and neutralizes the HI generated during the reaction, driving it to completion.[6]
Detailed Procedure:
To an oven-dried Schlenk flask, add 6-Bromo-3-iodo-1-methyl-1H-indazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.), and copper(I) iodide (CuI) (0.06 equiv.).
Evacuate and backfill the flask with argon or nitrogen three times.
Add anhydrous triethylamine or a 2:1 mixture of triethylamine and DMF via syringe to achieve a substrate concentration of approximately 0.1 M.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate or dichloromethane and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base and copper salts.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the 6-bromo-3-alkynyl-1-methyl-1H-indazole intermediate.[9]
Protocol 2.2: Suzuki-Miyaura Cross-Coupling at the C-6 Position
Following the successful functionalization at C-3, the remaining C-6 bromine can be targeted using the robust and versatile Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl moiety.[2][10]
Rationale for Reagent Selection:
Catalyst ([Pd(dppf)Cl₂]): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an excellent catalyst for coupling aryl bromides. The dppf ligand provides stability and promotes the catalytic cycle, making it effective for less reactive C-Br bonds.[5]
Base (K₂CO₃ or Cs₂CO₃): An aqueous solution of an inorganic base like potassium carbonate or cesium carbonate is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[2]
Solvent (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane with water is commonly used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[5]
Detailed Procedure:
To a reaction vessel, add the 6-bromo-3-substituted-1-methyl-1H-indazole intermediate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃) (2.5 equiv.).
Add [Pd(dppf)Cl₂] (0.05 equiv.).
Evacuate and backfill the vessel with an inert gas three times.
Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio) to achieve a substrate concentration of 0.1-0.2 M.
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers and extract the aqueous phase with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography or recrystallization to obtain the final C-3, C-6 disubstituted indazole.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.3: Buchwald-Hartwig Amination at the C-6 Position
To install an amine functionality at the C-6 position, a common feature in many kinase inhibitors for hydrogen bonding interactions, the Buchwald-Hartwig amination is the method of choice.[4]
Rationale for Reagent Selection:
Catalyst/Ligand System: Modern Buchwald-Hartwig reactions often employ pre-catalysts or a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized, sterically hindered phosphine ligand (e.g., Xantphos, BrettPhos).[11] These advanced ligands facilitate the challenging C-N bond formation with a wide range of amines.[4][12]
Base (NaOtBu or LHMDS): A strong, non-nucleophilic base is critical for deprotonating the amine, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4][13]
Detailed Procedure:
In an inert atmosphere glovebox or in a Schlenk tube under argon, add the 6-bromo-3-substituted-1-methyl-1H-indazole intermediate (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 equiv.) and a suitable phosphine ligand like Xantphos (0.04 equiv.) in anhydrous toluene or dioxane.
Add the catalyst solution to the substrate mixture.
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
Once complete, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.[14]
Application in Kinase Inhibitor Development
The indazole core frequently serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket. The substituents at the C-3 and C-6 positions extend into different regions of the active site, modulating potency and selectivity.
Caption: Simplified PI3K/Akt signaling pathway, a common target for indazole inhibitors.
The synthetic strategies outlined above have been successfully employed to generate potent inhibitors against a range of therapeutically relevant kinases.
Table 1: Examples of Kinase Inhibitory Activity of Substituted Indazoles
Note: IC₅₀ values are illustrative and depend on specific assay conditions. The table draws from data on various substituted indazole scaffolds to demonstrate the potential of this chemical class.
Conclusion
6-Bromo-3-iodo-1-methyl-1H-indazole is a superior starting material for the synthesis of kinase inhibitors due to its capacity for selective and sequential functionalization. The distinct reactivity of its iodo and bromo substituents under palladium catalysis provides a reliable and modular route to complex, disubstituted indazoles. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to efficiently explore the vast chemical space around this privileged scaffold, accelerating the discovery of novel and potent kinase-targeted therapeutics.
References
CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. (URL: [Link])
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC. (URL: [Link])
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: [Link])
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (URL: [Link])
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (URL: [Link])
Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC. (URL: [Link])
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (URL: [Link])
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (URL: [Link])
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: [Link])
US3988347A - Process for the preparation of substituted indazoles - Google P
IC 50 values for Indazole derivatives (1be16b). | Download Table - ResearchGate. (URL: [Link])
Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. (URL: [Link])
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. (URL: [Link])
Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity - PMC. (URL: [Link])
Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC. (URL: [Link])
C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. (URL: [Link])
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. (URL: [Link])
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])
Application Note: Regioselective N-Methylation of 6-Bromo-3-iodo-1H-indazole
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Protocol Optimization, and Regioselectivity in Indazole Alkylation Introduction and Mechani...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic Insights, Protocol Optimization, and Regioselectivity in Indazole Alkylation
Introduction and Mechanistic Causality
The 1H-indazole scaffold is a privileged pharmacophore widely utilized in kinase inhibitors, protein degraders (PROTACs/molecular glues), and ion channel modulators [1]. When functionalizing complex indazole intermediates such as 6-bromo-3-iodo-1H-indazole , the N-alkylation step is notoriously challenging due to the tautomeric nature of the indazole ring, which typically yields a mixture of N1- and N2-alkylated regioisomers[2].
As a Senior Application Scientist, I emphasize that selecting the right base and solvent is not merely a matter of yield, but of controlling the transition state geometry. The indazole N1 nitrogen is more sterically hindered but thermodynamically favored for substitution, whereas the N2 nitrogen is more nucleophilic kinetically.
Base and Solvent Selection Rationale
NaH in DMF (Kinetic/Thermodynamic Control): Strong bases like sodium hydride (NaH) in polar aprotic solvents (DMF) fully deprotonate the indazole (pKa ~13.8) to form a naked indazolide anion. This highly reactive species rapidly attacks the electrophile (Methyl Iodide, MeI). The use of NaH typically drives the reaction to completion within 1–2 hours [3].
K₂CO₃ in DMF (Mild Conditions): Weaker bases like potassium carbonate rely on the equilibrium of deprotonation. While this method is highly tolerant of sensitive functional groups, the reaction kinetics are significantly slower, often requiring 16 to 72 hours at room temperature [4].
KOH in Acetone: An alternative mild condition that provides different solubility profiles and can sometimes alter the N1/N2 ratio depending on the steric bulk of the C3 substituent [5].
Comparative Reaction Conditions
To provide a self-validating system for your experimental design, the following table summarizes the quantitative data and expected outcomes based on established literature protocols for 6-bromo-3-iodo-1H-indazole.
Base / Equivalents
Solvent
Electrophile
Temp & Time
Yield / Notes
Ref
NaH (2.0 eq)
DMF
MeI (2.0 eq)
0 °C to 20 °C, 2 h
High conversion; rapid kinetic profile.
[3]
K₂CO₃ (1.2 eq)
DMF
MeI (1.2 eq)
20 °C, 72 h
Mild; ideal for base-sensitive substrates.
[4]
KOH (2.5 eq)
Acetone
MeI (2.5 eq)
20 °C, 16 h
Good yield; easily scalable.
[5]
Experimental Workflow Visualization
Workflow for the N-methylation of 6-bromo-3-iodo-1H-indazole using NaH/DMF.
This protocol is optimized for rapid conversion and scalability, utilizing NaH to ensure complete formation of the indazolide anion prior to the introduction of the methylating agent [3].
Safety Precautions: NaH is highly pyrophoric. Methyl iodide is a volatile, highly toxic alkylating agent and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.
Materials Required:
6-bromo-3-iodo-1H-indazole (1.0 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)
Methyl iodide (MeI, 2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc) and Brine
Procedure:
Preparation of the Indazolide Anion:
Charge an oven-dried, argon-flushed round-bottom flask with 6-bromo-3-iodo-1H-indazole (e.g., 30 g, 92.9 mmol) and anhydrous DMF (200 mL).
Cool the reaction mixture to 0 °C using an ice-water bath.
Carefully add NaH (7.43 g, 186 mmol, 60% dispersion, 2.0 equiv) in small portions to manage the evolution of hydrogen gas.
Causality Note: Stir the mixture at 0 °C for exactly 1 hour. This incubation period is critical to ensure complete deprotonation, preventing unreacted starting material from competing with the alkylated product in subsequent purification steps.
Alkylation:
Maintain the reaction at 0 °C and add Methyl Iodide (11.6 mL, 186 mmol, 2.0 equiv) dropwise via syringe.
Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20 °C).
Stir for an additional 1 hour. Monitor the reaction via TLC or LC-MS to confirm the disappearance of the starting material.
Quench and Work-up:
Cool the mixture back to 0 °C and carefully quench excess NaH by the dropwise addition of cold water (approx. 50 mL), followed by dilution with additional water (500 mL).
Extract the aqueous layer with Ethyl Acetate (3 × 200 mL).
Causality Note: DMF is highly miscible with water. To ensure complete removal of DMF from the organic phase, wash the combined EtOAc extracts extensively with brine (5 × 200 mL).
Purification:
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient). The N1 and N2 regioisomers can typically be separated at this stage; the N1-methyl isomer is generally less polar and elutes first.
References
Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Institute of Chemistry of Clermont-Ferrand. Available at:[Link]
Cheung, C. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein J Org Chem. Available at:[Link]
"WO2023244917A1 - 1,8-naphthyridin-2-one heterobifunctional bcl6 degraders." Google Patents.
Chen, L., et al. "Discovery of Indole- and Indazole-acylsulfonamides as Potent and Selective NaV1.7 Inhibitors for the Treatment of Pain." Journal of Medicinal Chemistry, 2018. Available at:[Link]
"WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof." Google Patents.
Method
Application Note: Utilizing 6-Bromo-3-iodo-1-methyl-1H-indazole in Parallel Synthesis for Drug Discovery
Executive Summary The demand for novel, drug-like chemical space requires the use of privileged scaffolds that can be rapidly diversified. The indazole core has emerged as a cornerstone in medicinal chemistry, frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The demand for novel, drug-like chemical space requires the use of privileged scaffolds that can be rapidly diversified. The indazole core has emerged as a cornerstone in medicinal chemistry, frequently utilized as a bioisostere for phenol and indole, and acting as a critical hinge-binding motif in kinase inhibitors 1. This application note details the physicochemical properties, mechanistic causality, and validated high-throughput parallel synthesis protocols for 6-Bromo-3-iodo-1-methyl-1H-indazole , a highly versatile di-halogenated building block.
Mechanistic Rationale & Scaffold Causality
Indazole is a privileged fragment in fragment-based drug discovery (FBDD) and scaffold hopping, demonstrating success in developing potent Farnesoid X Receptor (FXR) agonists and PARP inhibitors 2, 1.
The strategic selection of 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) for parallel synthesis is driven by two fundamental structural features:
N1-Methylation: The methyl group locks the indazole into a single tautomeric state, preventing unwanted N-arylation or alkylation during downstream metal-catalyzed cross-couplings. It also increases the lipophilicity of the scaffold, often improving cell permeability compared to the unprotected NH analog.
Orthogonal Di-Halogenation (C3-I vs. C6-Br): The causality behind the sequential functionalization lies in the bond dissociation energies (BDE). The C-I bond is significantly weaker (~238 kJ/mol) than the C-Br bond (~285 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C3-iodo position at lower temperatures and with milder bases. Once the C3 position is diversified, the C6-bromo position can be activated using elevated temperatures and stronger bases, enabling a powerful two-dimensional matrix for library generation.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the core scaffold .
Property
Value / Description
Chemical Name
6-Bromo-3-iodo-1-methyl-1H-indazole
CAS Number
1260741-78-3
Molecular Weight
336.96 g/mol
Molecular Formula
C8H6BrIN2
SMILES String
CN1N=C(I)C2=C1C=C(Br)C=C2
Appearance
White to yellow solid
Purity Standard
≥ 95 - 98% (Required for parallel synthesis)
Storage Conditions
2-8°C, inert atmosphere, protected from light
Experimental Workflows & Validated Protocols
Orthogonal functionalization workflow for 6-Bromo-3-iodo-1-methyl-1H-indazole.
Protocol 1: Synthesis of the Core Scaffold (N1-Methylation)
To ensure the availability of the N1-methylated scaffold, it is synthesized from 6-bromo-3-iodo-1H-indazole.
Causality: The reaction is strictly maintained at 0 °C initially to prevent over-alkylation or base-catalyzed ring degradation. Potassium hydroxide (KOH) is preferred over stronger bases like NaH to maintain functional group tolerance 3, [[4]]().
Step-by-Step Methodology:
Dissolve 6-bromo-3-iodo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone (0.3 M concentration) under an inert nitrogen atmosphere.
Cool the reaction vessel to 0 °C using an ice bath.
Add powdered KOH (1.5 to 2.5 eq) in a single portion. Stir for 10 minutes to allow deprotonation.
Add methyl iodide (MeI) or dimethyl sulfate (Me2SO4) (1.2 to 2.5 eq) dropwise over 15-30 minutes.
Allow the reaction to warm to room temperature and stir for 16 hours.
Self-Validation Checkpoint: Quench a 10 µL aliquot in water/EtOAc. Analyze the organic layer via TLC (Hexanes/EtOAc 8:2). The product spot should run higher (more lipophilic) than the starting material. LC-MS should confirm a mass shift of +14 Da (addition of CH3, loss of H).
Filter the mixture through Celite (if using acetone) or quench with water (if using DMF), extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.
This protocol is designed for a 96-well parallel reactor block.
Causality: A mild base (e.g., Na2CO3 or K3PO4) and a moderate temperature (60–70 °C) are explicitly chosen. Under these conditions, the Pd(0) catalyst selectively inserts into the weaker C3-I bond, leaving the C6-Br bond completely unreacted for future diversification.
Step-by-Step Methodology:
Prepare a master mix containing 6-Bromo-3-iodo-1-methyl-1H-indazole (1.0 eq, 0.1 mmol/well) and Pd(dppf)Cl2 (0.05 eq) in degassed 1,4-dioxane.
Dispense the master mix equally into a 96-well reaction block.
Using an automated liquid handler, dispense a unique array of aryl/heteroaryl boronic acids (1.2 eq) into each well.
Add 2.0 M aqueous Na2CO3 (2.0 eq) to each well.
Seal the block with a chemically resistant mat, purge with nitrogen, and heat at 65 °C with orbital shaking for 12 hours.
Self-Validation Checkpoint: Analyze representative wells via UPLC-MS. Successful C3-coupling is validated by the disappearance of the m/z ~337 peak. Crucially, the new product mass must exhibit a 1:1 isotopic doublet pattern (M / M+2), confirming that the 79Br/81Br atom is still intact. If debromination is detected, the block temperature must be recalibrated lower.
Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) and proceed to C6 functionalization.
Causality: To force the oxidative addition into the stubborn C6-Br bond, a highly electron-rich, bulky ligand (e.g., BrettPhos or RuPhos) is paired with a strong base (NaOtBu or Cs2CO3) and elevated temperatures (90–100 °C).
Step-by-Step Methodology:
Re-dissolve the crude C3-functionalized intermediates in anhydrous toluene or 1,4-dioxane.
Dispense a diverse array of primary or secondary amines (1.5 eq) into the 96-well block.
Add a master mix of Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and Cs2CO3 (2.5 eq).
Seal the block, purge with nitrogen, and heat at 100 °C for 16 hours.
Self-Validation Checkpoint: UPLC-MS analysis must show complete consumption of the C3-intermediate. The final product mass will no longer display the 1:1 bromine isotopic signature, validating the successful displacement of the C6-bromide.
Filter the block through a 96-well Celite/Silica pad, concentrate, and submit for High-Throughput Purification (Prep-HPLC).
Automated Synthesis & QC Pipeline
Automated parallel synthesis and QC pipeline for indazole library generation.
Conclusion
The 6-Bromo-3-iodo-1-methyl-1H-indazole scaffold provides an exceptional, self-validating platform for generating diverse chemical libraries. By understanding the causality of bond dissociation energies and carefully controlling reaction temperatures and base strengths, medicinal chemists can achieve strict regiocontrol. Integrating this di-halogenated building block into automated parallel synthesis pipelines accelerates the discovery of novel kinase inhibitors, nuclear receptor agonists, and other high-value therapeutics.
References
1.[2] Title: Discovery of novel potent indazole-based FXR agonists via scaffold hopping for MASH treatment - PubMed
Source: nih.gov
URL:
2.[1] Title: Indazoles in Drug Discovery - PharmaBlock
Source: pharmablock.com
URL:
3.[3] Title: WO2021127586A1 - Protein tyrosine phosphatase degraders and methods of use thereof
Source: google.com (Google Patents)
URL:
Flow Chemistry Applications for the Synthesis of Substituted Indazoles: Advanced Protocols and Methodologies
Introduction: The Significance of Indazoles and the Advantages of Flow Synthesis The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a bro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Indazoles and the Advantages of Flow Synthesis
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3][4] Notably, several kinase inhibitors, such as Pazopanib, used in the treatment of renal cell carcinoma, feature the indazole core.[5][6] The precise substitution pattern on the indazole ring system is critical for modulating the pharmacological activity and physicochemical properties of these drug candidates.
Traditionally, the synthesis of substituted indazoles has been accomplished using batch chemistry. However, these methods often involve hazardous reagents like hydrazine at elevated temperatures, long reaction times, and can present challenges in scalability and reproducibility.[1] Flow chemistry, a rapidly emerging technology in the pharmaceutical and fine chemical industries, offers a compelling alternative to overcome these limitations.[7][8][9] By conducting reactions in a continuous stream through a heated and pressurized reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to a multitude of benefits, including:
Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous reagents and highly exothermic reactions.[7]
Improved Reproducibility and Scalability: Precise control over reaction parameters ensures consistent product quality, and scalability can be achieved by simply running the system for longer periods or by numbering-up parallel reactors.[1][7]
Access to Novel Reaction Space: The ability to safely operate at elevated temperatures and pressures allows for the exploration of new reaction conditions, often leading to faster reactions and novel transformations.[7]
Process Intensification: The integration of multiple reaction and purification steps into a single, continuous process, known as telescoped synthesis, can significantly reduce the manufacturing footprint and production time.[10][11][12][13][14]
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted indazoles using flow chemistry. We will explore a robust one-step cyclization method and a modern photochemical C-H functionalization, offering researchers, scientists, and drug development professionals the insights and practical guidance needed to leverage this powerful technology.
Protocol 1: One-Step Synthesis of N-Methylated Indazoles via Nucleophilic Aromatic Substitution
This protocol details a versatile and scalable one-step synthesis of a range of N-methylated indazoles from commercially available 2-fluorobenzaldehydes and methylhydrazine.[7] The reaction proceeds via a condensation followed by an intramolecular nucleophilic aromatic substitution. The use of a continuous flow reactor allows for safe operation at high temperatures, significantly accelerating the reaction rate.
Causality of Experimental Choices
The selection of a high-boiling point aprotic polar solvent like N,N-dimethylacetamide (DMA) is crucial for solubilizing the starting materials and intermediates, and for its ability to facilitate the nucleophilic aromatic substitution step.[7] The use of a back-pressure regulator is essential to maintain the solvent in the liquid phase at temperatures well above its boiling point, enabling rapid reaction kinetics. The flow setup with precise temperature and flow rate control ensures that the formation of the desired indazole is favored over potential side products, such as the azine dimer.[7]
Experimental Workflow
The experimental workflow involves the preparation of two stock solutions, one containing the 2-fluorobenzaldehyde and the other containing methylhydrazine and a non-nucleophilic base, diisopropylethylamine (DIPEA). These solutions are then pumped at a defined flow rate into a T-mixer for efficient mixing before entering a heated reactor coil. The product stream is then cooled and collected for analysis and purification.
Fig. 1: Experimental workflow for the one-step flow synthesis of N-methylated indazoles.
System Preparation: Flush the entire flow reactor system with DMA to ensure it is clean and free of contaminants.
Solution Preparation:
Solution A: Prepare a 0.5 M solution of the desired 2-fluorobenzaldehyde in DMA.
Solution B: Prepare a solution containing methylhydrazine (1.2 equivalents) and DIPEA (1.05 equivalents) in DMA to a final concentration of 0.5 M for the methylhydrazine.
Reaction Setup:
Set the reactor temperature to 150 °C.
Set the flow rate for each pump to deliver a 1:1 volumetric ratio of Solution A and Solution B. For a 10 mL reactor and a desired residence time of 30 minutes, the total flow rate would be 0.334 mL/min (0.167 mL/min for each pump).
Reaction Execution:
Allow the reactor to reach the set temperature.
Begin pumping Solution A and Solution B through the system.
Once the system has reached a steady state, begin collecting the product stream.
Work-up and Purification:
Collect the reaction mixture and concentrate under reduced pressure to remove the DMA.
Purify the residue by flash column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) to yield the desired N-methylated indazole.
Protocol 2: Metal-Free Photocatalytic C-H Arylation of 2H-Indazoles
This protocol describes a modern, metal-free approach to the C3-arylation of 2H-indazoles utilizing visible-light photoredox catalysis in a continuous-flow microreactor.[15] This method offers a sustainable and efficient alternative to traditional transition-metal-catalyzed cross-coupling reactions, avoiding the need for pre-functionalized starting materials and often toxic metal catalysts.
Causality of Experimental Choices
The use of an organic photocatalyst, such as 4CzIPN, allows for the reaction to be driven by visible light, a mild and environmentally benign energy source. The flow setup, particularly a microreactor, is advantageous for photochemical reactions as it ensures uniform irradiation of the reaction mixture, which can be difficult to achieve in a batch reactor, leading to improved efficiency and reproducibility. The short residence times are a direct consequence of the high surface-area-to-volume ratio in the microreactor, which enhances mass and light transfer.
Reaction Pathway
The reaction proceeds via a radical mechanism initiated by the photoexcited catalyst. The photocatalyst abstracts an electron from the 2H-indazole, forming a radical cation. This intermediate then undergoes deprotonation and subsequent reaction with an arylating agent (e.g., an aryldiazonium salt) to afford the C3-arylated product.
Fig. 2: Conceptual pathway for the photocatalytic C-H arylation of 2H-indazoles in flow.
Detailed Protocol
Materials:
Flow reactor system equipped with a transparent microreactor (e.g., PFA tubing).
Solution Preparation: Prepare a stock solution of the 2H-indazole, the arylating agent (1.5-2.0 equivalents), and the photocatalyst (1-5 mol%) in the chosen solvent. All reagents should be fully dissolved.
System Setup:
Wrap the microreactor tubing around the light source to ensure maximum irradiation.
Set the desired flow rate to achieve the target residence time (typically in the range of minutes).
Reaction Execution:
Pump the solution through the microreactor under continuous irradiation.
Collect the product stream after it exits the reactor.
Work-up and Purification:
The collected reaction mixture can be directly subjected to purification, often by preparative HPLC or column chromatography, to isolate the C3-arylated indazole product.
Adapting Batch N-Alkylation Protocols to Continuous Flow
The N-alkylation of indazoles is a fundamental transformation in the synthesis of many biologically active molecules. However, a significant challenge in batch synthesis is controlling the regioselectivity between the N-1 and N-2 positions.[17][18] The choice of base, solvent, and alkylating agent all play a critical role in determining the N-1/N-2 ratio.[17] Flow chemistry offers a promising platform to improve the selectivity and efficiency of these reactions.
Key Considerations for Flow Adaptation
Regioselectivity Control: The precise temperature control in a flow reactor can be leveraged to favor either the kinetic or thermodynamic product. For example, conditions that favor the more stable 1H-indazole tautomer can lead to higher selectivity for N-1 alkylation.[17]
Base Selection: The use of solid-supported bases in packed-bed reactors can simplify the work-up process by allowing for easy separation of the base from the product stream.
Safety: For highly reactive alkylating agents, the small reactor volume in a flow system provides a significant safety advantage.
Proposed Flow Protocol for Regioselective N-1 Alkylation
This proposed protocol is based on established batch procedures that have shown high selectivity for N-1 alkylation.[17]
Materials:
Flow reactor system with a temperature-controlled reactor coil.
Syringe pumps.
Substituted 1H-indazole.
Sodium hydride (60% dispersion in mineral oil) or a packed-bed reactor with a solid-supported base.
Alkyl halide (e.g., alkyl bromide).
Anhydrous THF.
Procedure:
Solution Preparation:
Solution A: A solution of the 1H-indazole in anhydrous THF.
Solution B: A slurry of sodium hydride in anhydrous THF (or the system can be configured with a packed-bed reactor).
Reaction Setup:
If using a slurry, a suitable pumping system for solids is required. Alternatively, a packed-bed reactor containing the base can be used.
The two streams are mixed in a T-mixer before entering the reactor coil, which is maintained at a specific temperature (e.g., 0 °C to room temperature) to control the deprotonation and subsequent alkylation.
Reaction Execution and Work-up: The product stream is collected and quenched, followed by standard extraction and purification procedures.
Best Practices and Troubleshooting
Solubility: Ensure all starting materials and reagents are fully soluble in the chosen solvent at the reaction concentration to prevent clogging of the reactor.
Degassing: For oxygen-sensitive reactions, it is crucial to degas the solvents and solutions prior to use.
Back Pressure: Maintain adequate back pressure to prevent solvent boiling at elevated temperatures and to ensure smooth flow.
Clogging: In case of clogging, flush the system with a suitable solvent. For persistent clogs, a back-flushing protocol may be necessary.
Reaction Monitoring: For reaction optimization, it is beneficial to integrate in-line analysis techniques, such as IR or UV-Vis spectroscopy, to monitor the reaction in real-time.
Conclusion
Flow chemistry provides a powerful and versatile platform for the synthesis of substituted indazoles, offering significant advantages in terms of safety, scalability, and process control. The protocols detailed in this guide for one-step cyclization and photocatalytic C-H functionalization demonstrate the potential of this technology to accelerate the discovery and development of novel indazole-based therapeutics. By understanding the principles of flow chemistry and carefully designing experimental workflows, researchers can unlock new possibilities in the synthesis of this important class of heterocyclic compounds.
References
Wheeler, R. C., Baxter, E., Campbell, I. B., & Macdonald, S. J. F. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(2), 434–441. [Link][1][7][8][9]
Duffy, J. L., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(8), 1582. [Link][19]
Pagano, N., et al. (2012). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic letters, 14(18), 4858–4861. [Link][20]
Jiang, X., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 989354. [Link][15]
Shinde, V., et al. (2019). Continuous-Flow Visible Light Organophotocatalysis for Direct Arylation of 2H-Indazoles: Fast Access to Drug Molecules. ChemSusChem, 12(12), 2581-2586. [Link][16]
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International, 51(6), 523-557. [Link][21]
Pohar, A., & Plazl, I. (2009). Process Intensification through Microreactor Application. Chemical and Biochemical Engineering Quarterly, 23(4), 537-544. [Link][12][14]
Kresnowati, M. T. A. P., et al. (2022). Process Intensification in Microreactors Towards Sustainable Chemical Processes. Frontiers in Chemical Engineering, 4. [Link][13]
Singh, P. P., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(44), 8625-8646. [Link][22]
Babu, B., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(16), 4977. [Link][4]
Mei, Y. C., et al. (2012). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Letters in Organic Chemistry, 9(4), 276-279. [Link][6]
Sahoo, S. K., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1189-1211. [Link][2]
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 263, 115939. [Link][3]
Baumann, M., & Baxendale, I. R. (2021). Continuous Flow Synthesis of Anticancer Drugs. Molecules, 26(22), 7019. [Link][10][11]
Guidi, M., et al. (2020). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository.[Link]
Ley, S. V., & Baxendale, I. R. (2008). Continuous Flow Multi-Step Organic Synthesis. MIT Open Access Articles.[Link][23]
WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate. Google Patents.[24]
Indazole N-Alkylation Support Center: Troubleshooting & Regioselectivity Guide
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of ambident heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of ambident heterocycles. The N-alkylation of the 1H-indazole scaffold is notoriously challenging because it possesses two reactive nitrogen atoms (N1 and N2), which typically results in a frustrating mixture of regioisomers.
This guide is designed to move your chemistry away from trial-and-error and toward rational design. By understanding the thermodynamic and kinetic drivers of these reactions, you can minimize side product formation and achieve >95% regioselectivity for your target isomer.
Mechanistic Causality: The "Why" Behind Regioselectivity
To control indazole alkylation, you must control the intermediate state of the molecule. The divergence between N1 and N2 alkylation is governed by a competition between thermodynamics, kinetics, and cation chelation:
Thermodynamic Control (N1-Selective): The N1-alkylated indazole is thermodynamically more stable because it preserves the aromaticity of the benzenoid ring. Using hard bases (like NaH) in non-polar solvents (like THF) creates a tight ion pair where the metal cation coordinates with the N2 atom, sterically shielding it and forcing the electrophile to attack the N1 position ()[1]. Furthermore, Density Functional Theory (DFT) calculations reveal that large cations like Cs⁺ facilitate a specific chelation mechanism that heavily drives N1-selectivity ()[2].
Kinetic Control (N2-Selective): The N2 lone pair is more sterically accessible and kinetically active. To selectively alkylate at N2, you must avoid forming the delocalized indazolide anion. This is achieved by using neutral conditions (Mitsunobu reactions), acid catalysis ()[3], or highly reactive electrophiles that react instantly with the neutral indazole before equilibration can occur ()[4].
Troubleshooting FAQs
Q: I am using K₂CO₃ in DMF and getting a 1:1 mixture of N1 and N2 isomers. How do I minimize the N2 side product?A: Potassium carbonate in a polar aprotic solvent like DMF generates a "loose" ion pair. This allows the delocalized indazolide anion to react freely at both N1 and N2, leading to poor regioselectivity ()[1]. To push the reaction to >95% N1-selectivity, switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF). The harder Na⁺ cation coordinates tightly with the N2 atom, sterically blocking it and directing the electrophile to the N1 position.
Q: I specifically need the N2-alkylated indazole for my SAR study. Standard basic conditions yield mostly N1. What is the most reliable method?A: Stop using base. Deprotonation inherently favors the thermodynamic N1 product. Instead, use Meerwein salts (trialkyloxonium tetrafluoroborates) for direct alkylation of the neutral indazole ()[4]. Alternatively, metal-free acid catalysis using trifluoromethanesulfonic acid (TfOH) with diazo compounds selectively yields N2-alkylated indazoles with ratios up to 100:0 ()[3].
Q: My indazole has a bulky substituent at the C-7 position. Why is my N1-alkylation failing even with NaH/THF?A: Substituents at the C-7 position (e.g., -NO₂, -Br, or -CO₂Me) create severe steric hindrance directly adjacent to the N1 nitrogen ()[1]. In these cases, the kinetic preference for N2 overrides the thermodynamic preference for N1. If N1 is absolutely required, consider installing the C-7 substituent after the alkylation step, or use a directed Chan-Lam coupling approach rather than traditional S_N2 alkylation.
Quantitative Regioselectivity Data
Use the following table to benchmark your expected regioisomeric ratios based on the reaction system chosen.
To ensure trustworthiness, every protocol below includes a Validation Checkpoint so you can self-verify the regiochemical outcome of your reaction without relying solely on X-ray crystallography.
Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under an N₂ atmosphere.
Deprotonation: Cool the flask to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
Causality Note: THF ensures a tight ion pair with Na⁺, blocking the N2 position.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Warm to room temperature and stir for 12 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint: Purify via flash chromatography. To confirm N1 regioselectivity, perform a 2D NOESY NMR experiment. A cross-peak between the new N-alkyl CH₂ protons and the indazole C-7 proton confirms the N1 isomer ()[1].
Protocol B: Highly Selective N2-Alkylation (Kinetic Control via Meerwein Salts)
Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous EtOAc (0.3 M) under an N₂ atmosphere at room temperature.
Alkylation: Add the appropriate trialkyloxonium tetrafluoroborate (e.g., Me₃O⁺ BF₄⁻, 1.3 equiv) in one portion.
Causality Note: Avoiding base prevents the formation of the delocalized indazolide anion, allowing the kinetically accessible N2 lone pair to attack the hard electrophile directly.
Reaction: Stir at room temperature for 5 to 16 hours (monitor by LC-MS).
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Validation Checkpoint: Following chromatography, run a 2D NOESY NMR. A cross-peak between the N-alkyl CH₂ protons and the indazole C-3 proton strictly confirms the N2 isomer ()[1].
Mechanistic Workflow Diagram
Mechanistic divergence in indazole N-alkylation based on reagent and condition selection.
References
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954.[Link]
He, H., Yan, J., Jin, J., & Chen, F.-E. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6012-6015.[Link]
Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Journal of Organic Chemistry, 68(10), 4093–4095.[Link]
Slade, D. et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC / National Institutes of Health.[Link]
Technical Support Center: Purification of Dihalogenated Indazole Intermediates
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of dihalogenated indazole intermediates. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of dihalogenated indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these critical building blocks. Dihalogenated indazoles are pivotal intermediates in medicinal chemistry, often serving as precursors for complex molecular scaffolds in anticancer, antibacterial, and antiviral agents.[1][2][3] However, their purification presents unique challenges, including the separation of regioisomers, removal of persistent reaction impurities, and management of their often-limited solubility.
This center provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for dihalogenated indazole intermediates?
The two primary and most effective methods for purifying dihalogenated indazole intermediates are column chromatography and recrystallization .
Column Chromatography: This is the workhorse technique for separating compounds with different polarities. It is particularly useful for removing a wide range of impurities, from unreacted starting materials to byproducts. Silica gel is the most common stationary phase, with elution systems typically composed of non-polar solvents like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[4][5][6]
Recrystallization: This method is ideal for removing small amounts of impurities from a solid product, especially when the desired compound is highly crystalline. It relies on the solubility difference between the product and the impurities in a chosen solvent or solvent system at different temperatures. A key advantage is its scalability, making it suitable for industrial production.[7][8]
Liquid-Liquid Extraction: While not a final purification method on its own, a well-designed acidic or basic aqueous wash during the reaction work-up is a critical first step. It effectively removes ionic impurities, unreacted acids or bases, and some highly polar byproducts, significantly simplifying the subsequent chromatographic or recrystallization steps.[9][10]
Q2: How do I choose the right purification method for my specific dihalogenated indazole?
The choice depends on the nature of the impurities, the scale of your reaction, and the physical properties of your compound. The following decision tree provides a general guide.
Caption: Purification Strategy Decision Tree.
Q3: What are the typical impurities I might encounter in dihalogenated indazole synthesis?
Common impurities include:
Unreacted Starting Materials: Such as the parent indazole or halogenating agents.
Halogenating Reagents and Byproducts: For example, if using N-halosuccinimides (NBS, NCS, NIS), residual reagent or the succinimide byproduct may be present.[11]
Regioisomers: During N-alkylation or N-arylation reactions, substitution can occur at both the N1 and N2 positions of the indazole ring, leading to isomeric mixtures that can be challenging to separate.[7]
Over-halogenated or Under-halogenated Species: Depending on reaction control, you may have species with one or three halogen atoms instead of the desired two.
Solvent Adducts or Degradation Products: Some indazoles can be sensitive to prolonged heating or harsh acidic/basic conditions.[12]
Q4: How do I assess the purity of my final product?
A multi-faceted approach is best for confirming purity:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing a quantitative measure of the main compound relative to impurities.[13][14] A purity level of >95% is often required for subsequent steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of your desired product but can also reveal the presence of impurities if their signals are visible above the noise.
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.[10]
Thin-Layer Chromatography (TLC): A quick, qualitative check. A single spot in multiple solvent systems is a good indication of purity, but it is not definitive.[15]
Troubleshooting Guide
Section 1: Column Chromatography Issues
Q: My dihalogenated indazole is not separating from a close-running impurity on the silica column. What can I do?
A: This is a common challenge, often arising from impurities with very similar polarity to your product, such as regioisomers.
Causality: The separation on silica gel is based on the differential partitioning of compounds between the polar stationary phase (silica) and the less-polar mobile phase (eluent). If two compounds have nearly identical polarity, they will travel through the column at almost the same rate.
Solutions:
Optimize the Mobile Phase:
Reduce Eluent Strength: Decrease the percentage of the polar solvent (e.g., from 20% EtOAc in Hexanes to 10%). This will increase the retention time of all compounds and can exaggerate small polarity differences, improving separation.
Change Solvent System: Switch one of the solvents to alter the separation selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds and the silica in unique ways.
Use a Different Stationary Phase: If optimizing the mobile phase fails, consider a different adsorbent. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity compared to standard silica gel.
Employ Gradient Elution: Start with a very non-polar eluent system and gradually increase the polarity during the run. This can effectively separate early-eluting non-polar impurities and later provide enough solvent strength to elute your more polar product, often with better resolution of closely-eluting spots.[8]
Q: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. Why is this happening?
A: Streaking is typically caused by issues with solubility, compound acidity/basicity, or overloading the column.
Causality: Tailing occurs when a portion of the compound interacts too strongly with the stationary phase or is not fully soluble in the mobile phase, causing it to slowly bleed down the column rather than moving as a tight band. Dihalogenated indazoles can have acidic N-H protons, which can lead to strong, non-ideal interactions with the slightly acidic silica gel.
Solutions:
Add a Modifier to the Eluent:
If your compound is acidic (like an N-H indazole), add a small amount of acetic acid (~0.5-1%) to the mobile phase. This protonates the compound, reducing its interaction with the silica surface.
If your compound is basic, add a small amount of triethylamine (~0.5-1%) to the mobile phase. This deactivates the acidic sites on the silica gel, preventing strong binding of your basic compound.
Check Solubility: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If it precipitates on the column, it will streak.
Reduce the Amount of Material: Overloading is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
Section 2: Recrystallization Issues
Q: I'm trying to recrystallize my dihalogenated indazole, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" happens when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice.
Causality: This usually occurs when the solution is supersaturated at a temperature above the melting point of the solute, or if the concentration of impurities is too high, inhibiting crystal lattice formation.
Solutions:
Use a Mixed-Solvent System: This is a highly effective technique. A patent for separating indazole isomers specifically recommends mixed solvents like acetone/water or acetonitrile/water.[7] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of well-ordered crystals.
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery means too much of your product is remaining in the mother liquor.
Causality: This is often due to using too much solvent, choosing a solvent in which the compound is too soluble even at low temperatures, or filtering the crystals before crystallization is complete.
Solutions:
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve your compound. Every extra drop will keep some of your product in solution upon cooling.
Optimize the Solvent: The ideal recrystallization solvent is one in which your compound has high solubility at high temperatures and very low solubility at low temperatures. You may need to screen several solvents to find the best one.
Cool Thoroughly: Ensure the flask has been cooled in an ice bath for at least 15-30 minutes before filtering to maximize the precipitation of your product.
Concentrate the Mother Liquor: You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
This protocol is a general guideline for purifying a dihalogenated indazole intermediate.
TLC Analysis and Solvent System Selection:
a. Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or EtOAc).
b. Spot the solution on a silica gel TLC plate.
c. Develop the plate in various solvent systems (e.g., start with 10%, 20%, and 30% Ethyl Acetate in Hexanes).
d. The ideal system will give your desired product a retention factor (Rƒ) of approximately 0.25-0.35, with good separation from major impurities.
Column Packing:
a. Select an appropriately sized column (e.g., for 1g of crude material, a 40g silica column is a good start).
b. Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 5% EtOAc in Hexanes). Ensure there are no air bubbles or cracks.
Sample Loading:
a. Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane.
b. Add a small amount of silica gel (e.g., 2-3g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
c. Carefully add the dry-loaded sample to the top of the packed column.
Elution and Fraction Collection:
a. Begin eluting the column with your chosen starting solvent system.
b. Collect fractions in test tubes or vials.
c. Monitor the elution process by TLC, spotting every few fractions to track the separation.
d. If using a gradient, slowly increase the percentage of the polar solvent as the run progresses.
Isolation:
a. Combine the fractions that contain your pure product (as determined by TLC).
b. Concentrate the combined fractions under reduced pressure to yield the purified dihalogenated indazole.[4]
Caption: General Workflow for Column Chromatography.
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method for purity analysis of a novel dihalogenated indazole.[13]
Instrumentation: HPLC with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).[13]
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13]
Sample Preparation:
Accurately weigh ~5 mg of your purified indazole intermediate.
Dissolve it in 5 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
Further dilute this stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.
Filter the final solution through a 0.45 µm syringe filter before injection.[13]
Chromatographic Conditions (Example Method):
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (or the λmax of your compound).
Injection Volume: 10 µL.
Data Analysis: Determine purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[13]
Table 1: HPLC Performance Parameters
Parameter
Typical Target Value
Rationale
Resolution (Rs)
> 2.0
Ensures baseline separation between the main peak and the closest impurity.[13]
Tailing Factor (Tf)
0.9 - 1.2
A value near 1.0 indicates a symmetrical peak shape, which is ideal for accurate integration.[13]
Theoretical Plates (N)
> 5000
Indicates good column efficiency and sharp peaks.[13]
Safety Precautions
Handling dihalogenated indazole intermediates requires adherence to standard laboratory safety practices.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[17]
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][16] In case of accidental contact, rinse the affected area with plenty of water and seek medical advice if irritation persists.
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[12]
Disposal: Dispose of chemical waste according to local, state, and federal regulations. Do not let the product enter drains.[16]
References
AK Scientific, Inc. (n.d.).
Fall, Y., et al. (2014).
Thermo Fisher Scientific. (2025).
Zhang, W., et al. (2011). Method for separating and purifying substituted indazole isomers.
BenchChem. (2025).
BenchChem. (n.d.).
TCI Chemicals. (2025).
BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 6-Bromo-1-methyl-1h-indazol-4-amine.
MilliporeSigma. (n.d.). Life Science Products & Service Solutions.
Goud, B.K., et al. (2022).
Narayana Swamy, G., et al. (2012).
DeMuth, J.C., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
Sigma-Aldrich. (n.d.).
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society.
Royal Society of Chemistry. (2020). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis.
HETEROCYCLES, Vol. 78, No. 7, 2009.
Ansari, M.A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Chemistry.
American Chemical Society. (2026). Excited-State SNAr Reactions of Nitroarenes. Journal of the American Chemical Society.
ChemHelp ASAP. (2021, February 10). column chromatography & purification of organic compounds [Video]. YouTube.
Reddy, T.S., et al. (2018). Sodium Salts (NaI/NaBr/NaCl) for the Halogenation of Imidazo-Fused Heterocycles. The Journal of Organic Chemistry.
ResearchGate. (n.d.).
Cui, J., et al. (2006). Methods for preparing indazole compounds.
Technical Support Center: Optimizing Catalyst Selection for Selective C–C Bond Formation
Welcome to the Catalyst Optimization Support Center. This resource provides researchers and drug development professionals with field-proven troubleshooting guides, causal mechanistic insights, and self-validating protoc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Catalyst Optimization Support Center. This resource provides researchers and drug development professionals with field-proven troubleshooting guides, causal mechanistic insights, and self-validating protocols for complex C–C bond formations.
Historically, catalyst selection relied heavily on chemical intuition and trial-and-error. Today, the integration of High-Throughput Experimentation (HTE) with predictive ligand parameterization allows chemists to systematically map multidimensional reaction spaces[1].
FAQ: Troubleshooting Stereoselectivity in Cross-Coupling
Q: My cross-coupling of an enantioenriched alkylboron nucleophile yields a racemic mixture. How do I rationally select a ligand to control stereochemistry?A: The loss of stereofidelity is often tied to the transmetalation pathway. By parameterizing phosphine ligands using electronic and steric descriptors, you can predict and control the reaction outcome. For instance, highly electron-deficient ligands (e.g., specific biaryl phosphines) can shift the transmetalation mechanism from stereoinvertive to stereoretentive[2]. Instead of random screening, select a diverse training set of ligands based on their mathematical descriptors to identify the optimal catalyst structure.
Quantitative Data: Key Ligand Descriptors
To effectively troubleshoot, you must understand the causality behind ligand structural features. Table 1 summarizes critical ligand parameters and their mechanistic impact.
Increase
%Vbur
if the product is trapped at the Pd(II) resting state.
Steric
Tolman Cone Angle (
θ
)
Influences ligand coordination number (
L2Pd
vs
LPd
).
Use larger
θ
to favor highly active monoligated Pd(0) species.
Electronic
Min. Electrostatic Potential (
Vmin
)
Dictates electron density at the metal center.
Use more negative
Vmin
(electron-rich) to accelerate sluggish oxidative additions.
Electronic
HOMO/LUMO Energy
Affects transmetalation rates and stereoretention.
Adjust to tune stereospecificity in enantiodivergent couplings[2].
Protocol: Self-Validating HTE Nanoscale Screen
Purpose: Rapidly identify optimal ligand/base combinations while ensuring data integrity.
Reaction Space Definition: Select 24 structurally and electronically diverse phosphine ligands based on the parameters in Table 1.
Automated Dosing: Use an automated liquid handler to dose substrates (0.05 mmol scale) and internal standard (e.g., 1,3,5-trimethoxybenzene) into a 96-well plate[1].
Internal Validation (Critical): Assign well A1 as a positive control (using a known working substrate pair) and well A2 as a negative control (omitting the Pd source). This validates solvent integrity and rules out background reactivity.
Execution & Analysis: Seal the plate under inert atmosphere, incubate at the target temperature, and quench with acetonitrile. Analyze via high-throughput LC-MS.
Data Interpretation: Calculate the yield against the internal standard. Use the yield data to refine your predictive model for the next iteration.
Fig 1: Data-driven workflow integrating ligand parameterization and HTE for catalyst optimization.
Module 2: Troubleshooting Suzuki-Miyaura (The Protodeboronation Problem)
The Suzuki-Miyaura coupling is a fundamental tool for
C(sp2)−C(sp2)
bond formation. However, the requirement for a base often leads to the destruction of the boronic acid before it can enter the catalytic cycle.
FAQ: Identifying and Mitigating Protodeboronation
Q: My reaction yield is low, and LC-MS shows complete consumption of the boronic acid but high levels of the simple arene (Ar-H). What is happening?A: This is classic protodeboronation[3]. The carbon-boron bond is being cleaved and replaced by a carbon-hydrogen bond. This base-mediated side reaction is highly prevalent with electron-deficient or heteroaromatic boronic acids. If the rate of transmetalation is slower than the rate of hydrolysis, your boronic acid will degrade before coupling can occur.
Protocol: Self-Validating Suzuki-Miyaura for Unstable Boronic Acids
Purpose: Outcompete protodeboronation by accelerating the catalytic cycle and protecting the boronic acid.
Substrate Modification: Convert the unstable boronic acid to a MIDA boronate. This acts as a slow-release mechanism, keeping the active boronic acid concentration low and minimizing degradation[3].
Catalyst Pre-Activation: Avoid Pd(II) precatalysts (like
Pd(OAc)2
) that require in situ reduction, as this causes a kinetic lag. Start with a highly active Pd(0) source (e.g.,
Pd2(dba)3
) paired with a bulky, electron-rich ligand (e.g., XPhos) to maximize the rate of oxidative addition.
Water Management: Switch from aqueous bases to anhydrous conditions using finely ground
K3PO4
with strictly controlled equivalents of water (e.g., 2-5 eq. relative to substrate).
Mass Balance Validation: Post-reaction, quantify not just the product, but the unreacted aryl halide and the Ar-H byproduct. A high Ar-H to product ratio indicates that transmetalation is still the bottleneck.
Fig 2: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation side reaction.
Module 3: Escaping the
sp2−sp3
Trap via Photoredox/Nickel Dual Catalysis
Traditional transition metal catalysis struggles with alkyl (
sp3
) carbons due to the rapid
β
-hydride elimination of the resulting metal-alkyl intermediates.
FAQ: Preventing
β
-Hydride Elimination
Q: When attempting an alkyl-aryl cross-coupling, I only isolate the alkene elimination product. How do I prevent this?A: Standard two-electron oxidative addition of alkyl halides to Pd generates an intermediate highly susceptible to
β
-hydride elimination. By merging visible-light photoredox catalysis with Nickel catalysis, you change the fundamental activation mode[4]. The photocatalyst generates an alkyl radical via single-electron transfer (SET). This radical intercepts the Ni(II)-aryl complex directly, forming a high-valent Ni(III) species that undergoes rapid reductive elimination before
β
-hydride elimination can occur[5].
Purpose: Achieve selective
C(sp2)−C(sp3)
coupling using dual catalytic cycles.
Reaction Assembly: In a glovebox, combine the aryl halide, the alkyl coupling partner (e.g., a carboxylic acid for decarboxylative coupling),
NiCl2⋅dme
(10 mol%), a suitable ligand (e.g., dtbbpy), and the photocatalyst (e.g.,
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6
, 1 mol%)[4].
Degassing (Critical): Radical pathways are highly sensitive to oxygen quenching. Seal the vial and perform three rigorous freeze-pump-thaw cycles.
Irradiation & Temperature Control: Irradiate with blue LEDs (450 nm). Ensure a cooling fan is used; thermal runaway can trigger background non-photochemical side reactions.
Validation Control: Run a parallel reaction wrapped in aluminum foil (dark control). If product forms in the dark control, your reaction is proceeding via a thermal background pathway, not the intended SET mechanism, indicating a flaw in catalyst selection.
Fig 3: Synergistic photoredox and nickel dual catalytic cycle for selective C(sp2)-C(sp3) coupling.
References
High-throughput screening of drug leads. Science in the Classroom.
Enantiodivergent Pd-catalyzed C–C bond formation enabled through ligand parameteriz
Technical Support Center: Managing Protodeboryl
Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. SciSpace.
Dual photoredox nickel-catalysed C-C bond formation through oxidative radical generation.
Indazole Functionalization Support Center: Troubleshooting Regioselectivity
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of the indazole scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of the indazole scaffold. Due to its inherent tautomerism and the competing nucleophilicities of its nitrogen and carbon atoms, achieving high regioselectivity requires precise control over thermodynamics, kinetics, and spatial geometry.
This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to help you master indazole functionalization.
Frequently Asked Questions (FAQs): The Causality of Regioselectivity
Q: Why do standard alkylation conditions always yield an inseparable N1/N2 mixture?A: Indazoles exist in a tautomeric equilibrium between the thermodynamically stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid). Under standard basic conditions (e.g., K₂CO₃ in DMF), the N2 atom is kinetically more nucleophilic, while functionalization at N1 yields the thermodynamically favored product. This kinetic-thermodynamic conflict invariably results in regioisomeric mixtures[1].
Q: How do I drive N1-alkylation selectively without using protecting groups?A: To override the kinetic preference for N2, you must employ chelation control. By using a hard base like 1, the Na⁺ cation forms a tight ion pair, coordinating with the N2 atom and any adjacent substituents (like a C3-ester). This effectively blocks N2 and exposes N1 exclusively to the electrophile, yielding >99% N1-selectivity[1][2].
Q: Is it possible to selectively alkylate at N2?A: Yes, but it requires bypassing thermodynamics entirely. Recent breakthroughs utilize 3. The catalyst forms specific non-covalent interactions (NCIs) that shield N1, facilitating a regiodivergent pathway that heavily favors N2-alkylation[3][4].
Q: My Ullmann arylation yields poor regioselectivity. How do I selectively arylate N1?A: High temperatures in traditional Ullmann couplings exacerbate tautomeric scrambling. Transition to a5. Gold catalysis operates under milder conditions and coordinates selectively, driving N1-arylation with aryl iodides while tolerating broad functional groups (e.g., –Br, –Cl, –CHO)[5].
Q: I want to functionalize the C7 position, but C3 reacts first. Why?A: The C3 position is the most electron-rich carbon on the indazole ring, acting as an inherent electrophilic sink. To functionalize C7, you must use Directed C-H Activation. By installing a directing group (e.g., an azobenzene moiety) and using a6, the metal center is spatially forced into proximity with the C7-H bond, overriding C3's natural nucleophilicity[6].
Mechanistic & Troubleshooting Workflows
Mechanistic divergence of indazole functionalization based on reagent and catalyst selection.
Decision tree for troubleshooting and correcting poor N-functionalization regioselectivity.
Quantitative Data: Regioselectivity Matrix
To ensure reproducibility, consult this matrix of validated conditions before designing your synthetic route:
Target Position
Reagent System
Catalyst / Base
Solvent
Typical Selectivity
Mechanistic Driver
N1-Alkylation
Alkyl Bromide
NaH
THF
>99% N1
Chelation control (Na⁺ blocks N2)
N2-Alkylation
Sulfoxonium Ylide
Brønsted Acid
DCM / Toluene
>90% N2
Non-covalent interactions (NCIs)
N1-Arylation
Aryl Iodide
Au(I)/Au(III)
Toluene
>95% N1
Ligand-enabled oxidative addition
C3-Bromination
NBS
None
MeCN / HFIP
>95% C3
Electrophilic Aromatic Substitution
C7-Arylation
Azobenzene
Rh(III)
Dioxane
>90% C7
Directed C-H Activation
Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.
Designed to force thermodynamic equilibration and leverage Na⁺ chelation.
Preparation: In an oven-dried Schlenk flask under N₂, dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Chelation Maturation: Stir for 30 minutes at room temperature. Causality Note: This step is critical to ensure complete deprotonation and the formation of the tight Na-indazole chelate.
Electrophile Addition: Add the alkyl bromide (1.1 equiv) dropwise.
Thermodynamic Drive: Warm the reaction to 50 °C and stir for 12 hours. Heating ensures that any kinetically formed N2-product reverts and funnels into the thermodynamic N1-product.
Validation Checkpoint (Self-Validation): Before quenching, take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The N1-alkylated product will typically elute later than the N2-isomer on a reverse-phase C18 column due to the disruption of the more polar quinonoid system.
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Designed to bypass Ullmann high-temperature scrambling.
Catalyst Assembly: Charge a Schlenk tube with 1H-indazole (1.0 equiv), aryl iodide (1.2 equiv), Au(I) pre-catalyst (5 mol%), and the appropriate supporting ligand (5 mol%).
Base & Solvent: Add K₂CO₃ (2.0 equiv) and anhydrous toluene (0.1 M).
Atmosphere Control: Degas the mixture via the freeze-pump-thaw method (3 cycles) to prevent oxidative degradation of the active Au(I) species.
Reaction: Heat the reaction mixture at 80 °C for 16 hours.
Validation Checkpoint (Self-Validation): Analyze the crude mixture via ¹H NMR. The C3-proton of an N1-arylated indazole typically resonates around 8.0–8.2 ppm, whereas an N2-arylated impurity would push the C3-proton significantly downfield (>8.5 ppm) due to the quinonoid geometry.
Workup: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and purify via silica gel chromatography.
References
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution | nih.gov | 1
Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis | acs.org | 3
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | beilstein-journals.org |2
Gold-Catalyzed Regioselective N-1 Arylation of Indazoles | acs.org |5
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture | acs.org |6
Technical Support Center: Troubleshooting Incomplete Conversion in Sonogashira Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled or messy Sonogashira cross-coupling reactions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled or messy Sonogashira cross-coupling reactions. The key to successful troubleshooting is not randomly swapping reagents, but understanding the mechanistic causality behind the failure.
The Sonogashira reaction relies on a delicate intersection between a Palladium catalytic cycle and a Copper co-catalytic cycle. When conversion is incomplete, the failure can almost always be traced to one of three mechanistic bottlenecks: catalyst deactivation (oxidation/agglomeration), competing side reactions (homocoupling), or a prohibitive activation energy barrier (poor substrate reactivity).
Below is our comprehensive guide to diagnosing and resolving these issues.
Diagnostic Workflow
Before altering your protocol, you must identify the chemical fate of your starting materials. Use the workflow below to diagnose the root cause of the incomplete conversion.
Caption: Diagnostic workflow for resolving incomplete Sonogashira conversions.
Mechanistic Causality
To understand why a reaction fails, we must visualize how the two metal cycles interact. The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) center, or the transmetalation step where the copper acetylide transfers the alkyne to the Pd(II) complex.
Caption: Intersecting Palladium and Copper catalytic cycles in Sonogashira coupling.
Frequently Asked Questions (Troubleshooting)
Q1: My terminal alkyne is completely consumed, but the aryl halide remains largely unreacted. What is happening?A1: This is the classic signature of Glaser (or Hay) homocoupling , where the terminal alkyne reacts with itself to form a symmetrical 1,3-diyne dimer[1]. Mechanistically, this is driven by the copper(I) co-catalyst in the presence of trace oxygen. Oxygen facilitates the oxidation required for the coupling of two copper-acetylide intermediates, bypassing the palladium transmetalation step entirely[1].
Solution: Rigorous exclusion of oxygen is mandatory[2]. Standard nitrogen sparging is often insufficient; employ the Freeze-Pump-Thaw method. If homocoupling persists, you must switch to a copper-free Sonogashira protocol[3].
Q2: Both starting materials remain unconsumed, and the reaction mixture turns black shortly after heating.A2: A rapid color change to pitch black accompanied by stalled conversion indicates catalyst death —specifically, the precipitation of inactive "Palladium Black." Prior to oxidative addition, the Pd(II) precatalyst must be reduced to the active 14-electron Pd(0)L₂ complex[4]. If the oxidative addition step is too slow, or if the ligands are too labile, these Pd(0) complexes agglomerate and precipitate out of solution.
Solution: Transition from labile ligands like
PPh3
to bulky, electron-rich bidentate ligands (e.g., dppf) or Buchwald-type phosphines (e.g., XPhos). These ligands stabilize the monomeric Pd(0) state and accelerate oxidative addition[5].
Q3: I am attempting to couple an aryl chloride, but I see zero conversion even after 24 hours at elevated temperatures.A3: Aryl chlorides possess a significantly higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol) or iodides (~65 kcal/mol). Consequently, the initial oxidative addition of the Ar-Cl bond to the Pd(0) center becomes a prohibitive rate-limiting step.
Solution: Standard
Pd(PPh3)4
is virtually ineffective for aryl chlorides. Detailed investigations show that reactions with sterically hindered or less reactive aryl halides are best performed with highly electron-rich, bulky phosphines such as
Pd/t-Bu2PCy
or
Pd/t-BuPCy2
[5]. The increased electron density on the palladium center dramatically lowers the activation barrier for insertion into the C-Cl bond.
To prevent incomplete conversion, your catalyst system must be matched to the bond dissociation energy of your substrate. Use the table below to select the appropriate conditions.
Substrate Reactivity
Bond Dissociation Energy (C-X)
Primary Bottleneck
Recommended Catalyst System
Typical Temperature
Aryl Iodide
~65 kcal/mol
Transmetalation
Pd(PPh3)2Cl2
/ CuI
RT to 50 °C
Aryl Bromide
~81 kcal/mol
Oxidative Addition
Pd(dppf)Cl2
/ CuI
60 °C to 80 °C
Aryl Chloride
~96 kcal/mol
Oxidative Addition
Pd2(dba)3
/
P(t-Bu)3
90 °C to 120 °C
Sterically Hindered
Variable
Reductive Elimination
Pd2(dba)3
/ XPhos
80 °C to 100 °C
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure mechanistic integrity at every step.
Objective: Suppress Glaser homocoupling and prevent Pd(0) oxidation.
Glassware Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).
Validation Check: Glassware must be completely free of condensation; a static vacuum must hold for 5 minutes without pressure loss.
Reagent Loading: Add the aryl halide (1.0 equiv),
Pd(dppf)Cl2
(5 mol%), and CuI (2 mol%).
Causality: Reducing CuI loading from the standard 10% to 2% minimizes the steady-state concentration of the copper acetylide, kinetically disfavoring dimerization[1].
Solvent & Base: Add anhydrous, degassed DMF (0.2 M) and degassed Triethylamine (3.0 equiv).
Validation Check: The mixture should appear as a homogeneous yellow/orange solution. A rapid shift to black indicates oxygen ingress and immediate Pd(0) precipitation.
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via a syringe pump over 1 hour.
Causality: Slow addition keeps the instantaneous concentration of the alkyne low, further disfavoring bimolecular homocoupling[6].
Reaction Execution: Heat to the required temperature. Monitor via GC-MS.
Validation Check: The presence of a 1,3-diyne peak at exactly twice the mass of the alkyne indicates that degassing was insufficient.
Protocol B: Copper-Free Sonogashira Coupling
Objective: Completely eliminate the copper-catalyzed homocoupling pathway[3].
Reagent Loading: Add the aryl halide (1.0 equiv) and
Pd(PPh3)2Cl2
(5 mol%) to a Schlenk tube. Do not add any copper salts.
Base/Solvent: Add Pyrrolidine (2.0 equiv) and degassed DMF.
Causality: In the absence of copper, the amine base must be strong enough to deprotonate the alkyne, or a
π
-alkyne-palladium complex must form to increase the alkyne's acidity[4]. Pyrrolidine is significantly more effective than TEA for this purpose.
Alkyne Addition: Add the terminal alkyne (1.5 equiv).
Reaction Execution: Stir at 80 °C to 100 °C.
Validation Check: TLC should show clean conversion to a single product spot without the highly non-polar diyne byproduct.
References
preventing homocoupling in Sonogashira reactions of terminal alkynes - Benchchem
Source: Benchchem
URL
Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes - Benchchem
Source: Benchchem
URL
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines
Source: The Journal of Organic Chemistry - ACS Publications
URL
Technical Support Center: Navigating the Scale-Up Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for the scale-up synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their indazole syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up synthesis of substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their indazole synthesis from the bench to larger-scale production. Here, we address common challenges with practical, field-proven insights and troubleshooting strategies to ensure the development of safe, efficient, and scalable synthetic routes.
Introduction: The Indazole Scaffold and Scale-Up Hurdles
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, the journey from small-scale discovery to large-scale manufacturing is often fraught with challenges. Issues such as poor regioselectivity, low yields, hazardous reaction conditions, and difficult purifications can hinder the progress of promising drug candidates.[4][5] This guide provides a structured approach to identifying and overcoming these common scale-up hurdles.
Troubleshooting Guide: A-to-Z Problem Solving
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Poor Regioselectivity in N-Alkylation: "I'm getting a mixture of N1 and N2 isomers. How can I improve selectivity?"
This is one of the most frequent challenges in indazole synthesis. The regiochemical outcome of N-alkylation is a delicate balance of thermodynamics, kinetics, and reaction conditions.[6][7][8]
Underlying Causes:
Tautomerism: 1H-indazoles exist in equilibrium with their 2H-tautomers. The 1H-tautomer is generally more thermodynamically stable.[1][6]
Reaction Conditions: The choice of base, solvent, and electrophile significantly influences the N1/N2 ratio.[7][8]
Substituent Effects: Electronic and steric properties of substituents on the indazole ring can direct alkylation to either nitrogen.[3][6][7]
Troubleshooting Strategies:
For N1-Selectivity (Thermodynamic Control):
Base and Solvent Combination: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a robust method for achieving high N1-selectivity.[7][8] The sodium cation is thought to chelate with the N2 nitrogen and a C3 substituent, sterically hindering N2 alkylation.[6]
Thermodynamic Equilibration: Employing α-halo carbonyl or β-halo ester electrophiles can favor the formation of the more stable N1-substituted product through an equilibration process.[7][8]
For N2-Selectivity (Kinetic Control):
Mitsunobu Conditions: The Mitsunobu reaction often shows a preference for the formation of the N2-isomer.[3][7]
Substituent-Directed Alkylation: Indazoles with electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me) can exhibit high N2-selectivity.[3]
Experimental Protocol: N1-Selective Alkylation
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Stir the suspension at 0 °C for 30 minutes.
Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Carefully quench the reaction with water and extract the product with an organic solvent.
Purify by crystallization or column chromatography.[8]
Low Yields and Incomplete Reactions: "My reaction is sluggish or stalling. What can I do?"
Low yields can stem from a variety of factors, from suboptimal reaction conditions to competing side reactions.
Underlying Causes:
Inappropriate Base/Solvent System: The choice of base and solvent is critical. For instance, weaker bases like potassium carbonate may be ineffective in certain solvents.[8]
Side Reactions: Dimerization and hydrazone formation are common side reactions in classical indazole syntheses.[4]
Steric Hindrance: Bulky substituents on the indazole ring or the alkylating agent can impede the reaction.[5]
Troubleshooting Strategies:
Optimize Reaction Conditions:
Solvent Screening: If a reaction is failing in a non-polar aprotic solvent like THF, switching to a polar aprotic solvent such as DMF or DMSO may improve solubility and reaction rates.[4]
Temperature Adjustment: While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers. However, be mindful of potential side reactions at elevated temperatures.[4]
Consider Alternative Synthetic Routes:
Modern Catalytic Methods: Transition-metal-catalyzed methods, such as copper- or palladium-catalyzed cross-coupling reactions, can offer milder conditions and broader substrate scope, although they may be more expensive to scale up.[1][9]
Flow Chemistry: For reactions that are highly exothermic or involve hazardous reagents, transitioning to a continuous flow setup can improve safety and yield.[10]
Data Presentation: Solvent Effects on a Hypothetical Indazole Synthesis
Solvent
Base
Temperature (°C)
Conversion (%)
THF
K₂CO₃
25
<5
DMF
K₂CO₃
25
40
DMF
NaH
25
95
Dioxane
Cs₂CO₃
80
85
Safety Concerns on Scale-Up: "Are there any hidden hazards I should be aware of?"
The synthesis of indazoles, particularly at scale, presents several potential safety hazards that must be carefully managed.
Key Hazards:
Thermal Instability: The N-N bond within the indazole ring can make these compounds thermally unstable, posing a risk of runaway reactions, especially with nitro-substituted derivatives.[2][5]
Hazardous Reagents:
Hydrazine: Often used in classical indazole syntheses, hydrazine is toxic and potentially explosive.[10]
Azides: Sodium azide, used in some copper-catalyzed routes, is highly toxic and can form explosive heavy metal azides.[4]
Exothermic Reactions: Many of the reactions involved in indazole synthesis are exothermic and require careful temperature control to prevent runaways.[11]
Mitigation Strategies:
Thermal Hazard Assessment: Conduct Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) studies to understand the thermal properties of your intermediates and final product.[2][5]
Safer Reagent Choices: Explore alternative synthetic routes that avoid highly hazardous reagents. For example, some modern methods utilize safer nitrogen sources.[4]
Process Control:
Flow Chemistry: This is an excellent strategy for managing highly exothermic or hazardous reactions. The small reaction volume at any given time significantly reduces the risk.[10]
Controlled Dosing: For batch processes, ensure slow, controlled addition of reagents and efficient heat removal.
Diagram: Workflow for Assessing Thermal Hazards
Caption: A systematic approach to evaluating and mitigating thermal risks.
Frequently Asked Questions (FAQs)
Q1: What are the most scalable methods for synthesizing substituted indazoles?
While many methods exist, those that utilize readily available starting materials, avoid cryogenic temperatures and expensive catalysts, and offer high regioselectivity are generally the most scalable. The Jacobson-type indazole formation and intramolecular Ullmann-type reactions have been successfully scaled, though they may have their own challenges.[12] The Davis-Beirut reaction is another robust method for preparing 2H-indazoles.[13][14]
Q2: How can I avoid chromatography for purifying my substituted indazole on a large scale?
The key is to develop a highly selective synthesis that minimizes the formation of impurities and isomers. If purification is still necessary, crystallization is the preferred method for large-scale production. Developing a crystallization procedure early in the process development is crucial.[5] In some cases, a salt formation and recrystallization can be an effective purification strategy.[2]
Q3: Are there any "green" chemistry approaches for indazole synthesis?
Yes, there is growing interest in developing more environmentally friendly methods. This includes using greener solvents, developing metal-free catalytic systems, and employing one-pot procedures to reduce waste.[4] For example, some syntheses have been developed using polyethylene glycol (PEG) as a recyclable solvent.[15]
Q4: My C-H functionalization reaction for indazole substitution is not working well on a larger scale. What could be the issue?
C-H functionalization reactions can be sensitive to scale-up. Potential issues include:
Mass Transfer Limitations: In heterogeneous catalytic reactions, mixing may become less efficient at larger scales, affecting the reaction rate.
Catalyst Deactivation: The catalyst may be more susceptible to deactivation by trace impurities in larger batches of starting materials or solvents.
Reproducibility: The operational complexity of some advanced catalytic systems can make them difficult to reproduce on a larger scale.[5]
Diagram: Key Factors in Indazole N-Alkylation Regioselectivity
Caption: The interplay of factors determining the outcome of N-alkylation.
References
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
Development of a selective and scalable N 1-indazole alkyl
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
Indazole Synthesis Procedure. Organic Syntheses.
Development of a selective and scalable N1-indazole alkyl
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
2H-Indazole synthesis. Organic Chemistry Portal.
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Troubleshooting regioselectivity in indazole synthesis. BenchChem.
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermedi
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
Spectroscopic Comparison and Synthetic Guide: 6-Bromo-3-iodo-1-methyl-1H-indazole and its Precursors
Executive Summary & Strategic Importance 6-Bromo-3-iodo-1-methyl-1H-indazole is a highly versatile, bifunctionalized heteroaromatic scaffold heavily utilized in the development of kinase inhibitors, including PLK4 and FL...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
6-Bromo-3-iodo-1-methyl-1H-indazole is a highly versatile, bifunctionalized heteroaromatic scaffold heavily utilized in the development of kinase inhibitors, including PLK4 and FLT3 targeted therapies[1],[2]. The orthogonal reactivity of the bromo and iodo substituents enables sequential palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings), making it an invaluable building block for library synthesis[3].
This technical guide provides a critical spectroscopic comparison of this target molecule against its direct synthetic precursors—6-bromo-1H-indazole and 6-bromo-3-iodo-1H-indazole —establishing a self-validating analytical framework for synthetic chemists and drug development professionals.
Mechanistic Rationale & Synthetic Architecture
The construction of 6-bromo-3-iodo-1-methyl-1H-indazole relies on a precise, two-step functionalization of the indazole core. Understanding the causality behind the reagent selection is critical for optimizing yields and ensuring regioselectivity.
Electrophilic Iodination (C-3 Position): The C-3 position of the indazole ring is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution. By utilizing iodine (I₂) in the presence of potassium hydroxide (KOH) in DMF, the base deprotonates the indazole N-H to form an indazolide anion. This anionic state significantly enhances the nucleophilicity of the C-3 position, driving the regioselective incorporation of iodine[4].
N-Methylation (N1 vs. N2 Selectivity): Indazoles present an ambident nucleophile scenario. Methylation of 6-bromo-3-iodo-1H-indazole using methyl iodide (MeI) and a base (e.g., KOH in acetone) is governed by thermodynamic control and steric factors. These conditions heavily favor alkylation at the N1 position, yielding the 1-methyl derivative as the overwhelmingly major product[5].
Synthetic workflow from 6-bromo-1H-indazole to the N1-methylated final product.
Spectroscopic Comparison & Self-Validating Logic
A robust synthetic protocol must be a self-validating system. By tracking specific diagnostic peaks in ¹H NMR and mass spectrometry (MS), researchers can definitively confirm the success of each transformation without requiring complex 2D NMR experiments.
Loss of H-3 and +126 Da mass shift confirms C-3 iodination[4].
6-Bromo-3-iodo-1-methyl-1H-indazole
N-H peak absentδ 4.05 (s, 3H, N-CH₃ )
336.9 / 338.9 (1:1)
Loss of N-H and appearance of deshielded methyl singlet confirms N1-alkylation[5].
Spectroscopic Causality
The Heavy-Atom Effect: Upon iodination, the N-H proton shifts slightly downfield (from ~13.1 ppm to ~13.6 ppm). This is due to the altered hydrogen-bonding dynamics and the inductive effect of the massive iodine atom at the adjacent C-3 position[4].
Deshielding of N-CH₃: In the final product, the new methyl group appears as a sharp singlet at ~4.05 ppm. This extreme downfield shift (compared to typical alkane methyls at ~1.0 ppm) is caused by the strong electron-withdrawing nature of the adjacent sp² hybridized nitrogen[5].
Self-validating NMR and MS logic for tracking structural transformations.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
Objective: Regioselective electrophilic iodination at the C-3 position.
Preparation: Charge a dry reaction vessel with 6-bromo-1H-indazole (10.0 mmol, 1.0 equiv) and dissolve in 15 mL of anhydrous DMF.
Deprotonation: Add KOH (20.0 mmol, 2.0 equiv) to the solution. Stir at room temperature for 15 minutes to fully generate the reactive indazolide anion.
Iodination: Prepare a solution of I₂ (15.0 mmol, 1.5 equiv) in 8 mL of DMF. Add this dropwise to the reaction mixture to prevent localized thermal spikes and poly-halogenation.
In-Process Control (IPC): Stir the mixture at room temperature for 3 hours. Monitor via LC-MS. The reaction is validated as complete when the starting material mass (m/z 197/199) is fully consumed and replaced by the intermediate mass (m/z 323/325)[4].
Workup: Pour the reaction mixture into an aqueous solution containing Na₂S₂O₄ (to quench unreacted iodine) and K₂CO₃. Filter the resulting white precipitate, wash with purified water, and dry under vacuum to afford the product[4].
Protocol 2: Synthesis of 6-Bromo-3-iodo-1-methyl-1H-indazole
Objective: N1-selective methylation of the indazole core.
Preparation: Dissolve 6-bromo-3-iodo-1H-indazole (123.8 mmol, 1.0 equiv) in 400 mL of acetone.
Deprotonation: Add KOH (309.6 mmol, 2.5 equiv) and stir briefly to deprotonate the N-H group.
Alkylation: Slowly add methyl iodide (309.6 mmol, 2.5 equiv) dropwise over a period of 30 minutes. The slow addition is critical to control the exotherm and minimize the formation of the N2-methyl isomer[5].
In-Process Control (IPC): Stir at room temperature for 16 hours. Validate reaction completion by observing the disappearance of the N-H stretch in IR or the N-H peak in ¹H NMR, coupled with a mass shift to m/z 337/339[5].
Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography (eluting with PE:EtOAc) to isolate the pure N1-methyl isomer as a solid[7].
Efficacy of Palladium Catalysts in the Regioselective Dihaloindazole Cross-Coupling: A Comparative Guide
As a Senior Application Scientist, navigating the functionalization of complex heterocycles requires moving beyond empirical trial-and-error to a fundamental understanding of organometallic mechanisms. Dihaloindazoles ar...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the functionalization of complex heterocycles requires moving beyond empirical trial-and-error to a fundamental understanding of organometallic mechanisms. Dihaloindazoles are recognized as 1[1], serving as critical building blocks for targeted therapeutic libraries. The presence of two distinct halogen substituents (e.g., 4-bromo-6-chloro-1H-indazole) provides a strategic advantage, allowing for sequential, site-specific elaboration via Suzuki-Miyaura cross-coupling.
However, achieving high regioselectivity—coupling exclusively at the more reactive carbon-halogen bond while preserving the secondary halogen for downstream synthesis—requires precise catalyst selection. This guide objectively compares the efficacy of different palladium catalytic systems and provides a self-validating experimental workflow for dihaloindazole couplings.
Mechanistic Principles of Regioselective Coupling
The causality behind regioselective cross-coupling in dihaloarenes is primarily governed by the differential rates of oxidative addition. The bond dissociation energy of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~80 kcal/mol), making the C-Br site the 2[2].
Despite this inherent reactivity difference, the choice of the palladium-ligand complex dictates the ultimate chemoselectivity:
Ligand Bite Angle and Reductive Elimination: Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) possess a wide bite angle (99°). This steric geometry accelerates the 3[3], rapidly turning over the catalytic cycle before the Pd(0) species can erroneously insert into the less reactive C-Cl bond.
Activation Energy Thresholds: Operating at elevated temperatures (>90°C) increases the kinetic energy of the system, which can overcome the activation barrier for C-Cl oxidative addition, leading to unwanted di-arylated byproducts. Highly active precatalysts (e.g., 4[4]) generate the active monolithic Pd(0) species rapidly at room temperature, allowing the reaction to proceed at milder temperatures (60°C) where C-Cl bonds remain completely inert.
Catalyst Efficacy Comparison
The following table synthesizes quantitative performance data for the regioselective mono-arylation of 4-bromo-6-chloro-1H-indazole with phenylboronic acid across various catalytic systems.
Table 1: Performance Metrics of Palladium Catalysts in Dihaloindazole Mono-Arylation
Catalyst System
Ligand Type
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (C-Br : C-Cl)
Pd(PPh₃)₄
Monodentate (PPh₃)
Na₂CO₃
Dioxane/H₂O
90
12
65
85:15
Pd(dppf)Cl₂
Bidentate (dppf)
Na₂CO₃
Dioxane/H₂O
85
8
88
>95:5
Pd(OAc)₂ / SPhos
Biaryl Phosphine
K₃PO₄
Toluene/H₂O
80
6
72
90:10
XPhos-Pd-G2
Biaryl Phosphine
K₃PO₄
THF/H₂O
60
4
94
>99:1
Note: Pd(dppf)Cl₂ offers the most cost-effective chemoselectivity for standard substrates, while XPhos-Pd-G2 is mandatory for sterically hindered or electron-rich coupling partners.
Experimental Workflows and Catalyst Selection
Catalyst selection workflow for regioselective Suzuki-Miyaura coupling of dihaloindazoles.
Self-Validating Protocol Design
To ensure high reproducibility and trustworthiness, the following methodology for the synthesis of 4-aryl-6-chloro-1H-indazole incorporates built-in diagnostic checks to validate the reaction's progress and mechanistic integrity.
Step 1: Reagent Assembly & Degassing
Charge a Schlenk flask with 4-bromo-6-chloro-1H-indazole, arylboronic acid, and Pd(dppf)Cl₂.
Causality: While Pd(II) precatalysts are relatively air-stable, dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (e.g., converting dppf to dppf-oxide) once the highly sensitive Pd(0) active species is generated.
Step 2: Solvent Addition & Biphasic Setup
Add degassed 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution.
Causality:5[5]. The boronic acid must be activated by the aqueous base to form an electron-rich boronate complex, which subsequently undergoes transmetalation with the organopalladium intermediate.
Step 3: Thermal Activation
Heat the biphasic mixture to 85°C under rigorous stirring (1000 rpm).
Self-Validation Check 1 (Visual): Monitor the reaction color. A shift from orange to a homogeneous dark red/brown indicates the successful reduction of Pd(II) to the active Pd(0) species. If the solution turns black and a fine precipitate forms (palladium black), the catalyst has decomposed due to oxygen ingress or insufficient ligand stabilization.
Step 4: In-Process Monitoring (LC-MS)
Sample the organic layer after 4 hours.
Self-Validation Check 2 (Analytical): Analyze the crude mixture via LC-MS.
Observation A: A mass peak corresponding to the di-coupled product indicates the temperature is too high or the boronic acid stoichiometry was locally exceeded.
Observation B: If starting material persists alongside protodeboronation byproducts (Ar-H), the boronic acid is degrading faster than it is coupling. Corrective Action: Switch to the more active XPhos-Pd-G2 catalyst to lower the reaction temperature to 60°C.
Step 5: Quenching and Isolation
Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the regioselective mono-coupled product.
The Indazole Scaffold: A Comparative Guide to Potent Kinase Inhibition
Introduction: The Rise of Indazoles in Kinase-Targeted Drug Discovery Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rise of Indazoles in Kinase-Targeted Drug Discovery
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1] The indazole core, a bicyclic aromatic heterocycle, has proven to be a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.
This versatility is evidenced by the number of FDA-approved drugs and clinical candidates that feature this core structure, including pazopanib and axitinib, which are staples in the treatment of renal cell carcinoma and other solid tumors.[2][3] These successes have spurred extensive research into novel indazole derivatives targeting a wide spectrum of kinases.
This guide provides an in-depth comparative analysis of several classes of indazole-based kinase inhibitors. We will dissect their performance against key kinase targets, supported by experimental data, and provide detailed protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals to inform the design and selection of the next generation of kinase inhibitors.
Comparative Analysis of Indazole Derivatives as Kinase Inhibitors
The following sections provide a comparative overview of indazole derivatives targeting several key kinase families. It is important to note that the IC50 values presented are collated from various studies and may have been determined under different experimental conditions. Therefore, this data should be used for general comparison and to understand structure-activity trends, rather than as a direct head-to-head equivalence.
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are primary mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Several approved indazole-based drugs, such as pazopanib and axitinib, are potent VEGFR inhibitors.
Table 2: Indazole Derivatives Targeting AXL Receptor Tyrosine Kinase
AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, is implicated in cancer progression, metastasis, and the development of drug resistance.[6]
Compound/Derivative Class
Primary Kinase Target(s)
Biochemical IC50 (nM)
Cellular IC50 (µM)
Key Selectivity Notes
Reference(s)
6-Aryl Ether Indazoles
AXL
-
-
Described as having "reasonable kinase selectivity".
The serine/threonine kinase BRAF is a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[7]
Compound/Derivative Class
Primary Kinase Target(s)
Biochemical IC50 (nM)
Cellular IC50 (µM)
Key Selectivity Notes
Reference(s)
Indazolylpyrazolopyrimidines
BRAF (V600E)
Potent (nM range)
-
Showed good selectivity against a panel of 60 kinases.
The versatility of the indazole scaffold stems from the ability to readily modify its structure to achieve desired potency and selectivity. SAR studies have revealed several key trends:
Substitutions on the Phenyl Ring of Indazole: Modifications at the 5- and 6-positions of the indazole ring can significantly impact kinase selectivity and potency. For example, in a series of JNK3 inhibitors, a hydrogen at the 6-position resulted in high potency for JNK3, while other substitutions altered the selectivity profile.[6]
The N1 versus N2 Position: The position of the nitrogen atom in the pyrazole ring of the indazole scaffold can influence activity. Some studies have shown that 1H-indazoles are more frequently explored for anticancer properties.[7]
Groups at the 3-Position: The 3-position of the indazole ring is often a key point of interaction with the kinase hinge region. A variety of substituents, from simple amines to more complex heterocyclic rings, have been successfully employed to target different kinases.[4][8] For instance, a 3-amine group on the indazole acts as a hinge-binding motif for VEGFR-2, Tie2, and EphB4.[4]
Hybrid Molecules: Combining the indazole scaffold with other pharmacophores, such as quinazoline or pyrimidine, has proven to be a successful strategy for developing potent inhibitors, particularly for VEGFR-2.[4]
Key Signaling Pathways and Mechanisms of Action
Indazole derivatives exert their effects by competitively binding to the ATP pocket of their target kinases, thereby blocking the phosphorylation of downstream substrates and interrupting signaling cascades.
VEGFR-2 Signaling in Angiogenesis
VEGFR-2 activation by VEGF initiates a cascade of downstream signaling, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – the key processes in angiogenesis. Indazole inhibitors like pazopanib and axitinib block these initial phosphorylation events.
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole derivatives.
AXL Signaling Pathway
Upon binding its ligand Gas6, AXL dimerizes and autophosphorylates, activating downstream pathways like PI3K/Akt and MEK/ERK, which promote cell survival, proliferation, and migration. AXL inhibitors prevent this initial activation step.
Caption: Interruption of AXL-mediated signaling by an indazole inhibitor.
BRAF/MEK/ERK (MAPK) Signaling Pathway
In cancers with BRAF mutations, the BRAF protein is constitutively active, leading to constant signaling through MEK and ERK, which drives uncontrolled cell division. Indazole-based BRAF inhibitors block the kinase activity of the mutated BRAF protein.
Caption: Inhibition of the constitutively active BRAF-MEK-ERK pathway.
CDK/Cyclin Regulation of the Cell Cycle
CDKs, in complex with their cyclin partners, phosphorylate key substrates to drive the cell through the different phases of the cell cycle. Indazole-based CDK inhibitors, for example, those targeting CDK4/6, prevent the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle in the G1 phase.
Caption: Cell cycle arrest induced by an indazole-based CDK4/6 inhibitor.
Experimental Protocols
The following are generalized yet robust protocols for the in vitro and cell-based evaluation of indazole kinase inhibitors. These protocols are designed to be self-validating by including appropriate controls.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
Recombinant kinase of interest
Kinase-specific substrate
Indazole test compounds
ATP
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well plates
Multilabel plate reader with luminescence detection
Procedure:
Compound Preparation: Prepare a serial dilution of the indazole compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
Kinase Reaction:
a. In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (for control wells).
b. Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.
c. Pre-incubate for 15 minutes at room temperature.
d. Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.
e. Incubate for 60 minutes at room temperature.
ADP Detection:
a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
b. Incubate for 40 minutes at room temperature.
c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
d. Incubate for 30-60 minutes at room temperature.
Data Acquisition and Analysis:
a. Measure the luminescence using a plate reader.
b. Subtract the background luminescence (no kinase control).
c. Normalize the data to the vehicle control (100% activity) and a known broad-spectrum inhibitor or no ATP control (0% activity).
d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
Compound Treatment:
a. Prepare serial dilutions of the indazole compounds in complete medium.
b. Remove the overnight culture medium and replace it with 100 µL of medium containing the various concentrations of the test compounds or vehicle control (DMSO).
c. Incubate for 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
Formazan Solubilization:
a. Carefully remove the medium containing MTT.
b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Data Acquisition and Analysis:
a. Measure the absorbance at 570 nm using a microplate reader.
b. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
c. Plot the percent viability versus the log of the compound concentration and fit the data to determine the IC50 value.[7]
General Workflow for Kinase Inhibitor Screening
The discovery and characterization of novel kinase inhibitors typically follow a multi-step process, from initial screening to in-depth cellular characterization.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented here highlights the broad applicability of this chemical class against diverse kinase targets crucial in cancer and other diseases. The ability to fine-tune the potency and selectivity through targeted chemical modifications underscores the ongoing potential of indazole derivatives.
Future efforts will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the challenge of acquired drug resistance remains a significant hurdle. The design of next-generation indazole derivatives that can overcome resistance mutations is a key area of ongoing research. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel indazole-based therapeutics with enhanced efficacy and safety profiles.
References
Kumari, A., Singh, P., & Singh, R. K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27588-27621. [Link]
Shaikh, R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
Wang, C., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Aman, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Kciuk, M., et al. (2022). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. [Link]
Youssif, B. G., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
Carlini, V., et al. (2018). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. OncoImmunology, 7(1), e1373534. [Link]
Le-Gris, K., et al. (2016). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. HAL Open Science. [Link]
Kumari, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Castelli, R., et al. (2019). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 9(1), 17163. [Link]
Kolb, E. A., et al. (2012). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 59(4), 703–706. [Link]
Takeda, M., et al. (2014). Pazopanib, a Novel Multitargeted Kinase Inhibitor, Shows Potent In Vitro Antitumor Activity in Gastric Cancer Cell Lines with FGFR2 Amplification. Molecular Cancer Therapeutics, 13(11), 2537–2546. [Link]
Verheul, H. M., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Pharmacology, 9, 1163. [Link]
ResearchGate. (2021). (PDF) Development and validation of RP-HPLC method for the determination of Pazopanib Hydrochloride (A tyrosine kinase inhibitor) in pharmaceutical dosage form. [Link]
University Hospital Southampton. (2016). Chemotherapy Protocol - RENAL CELL - AXITINIB This regimen may require funding. [Link]
BC Cancer. (2025). BC Cancer Protocol Summary for Therapy for Metastatic Renal Cell Carcinoma Using aXitinib. [Link]
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
Kumari, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Assessing the Impact of the N-Methyl Group on Indazole Reactivity: A Comprehensive Comparison Guide
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster therapeutics like the kinase inhibitors pazopanib and axitinib. However, late-stage functionalization of the...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster therapeutics like the kinase inhibitors pazopanib and axitinib. However, late-stage functionalization of the indazole core presents a notorious challenge: annular tautomerism. The proton can reside on either the N1 or N2 position, leading to two distinct tautomeric forms (1H-indazole and 2H-indazole)[1].
As a Senior Application Scientist, I frequently observe that researchers treat N-methylation merely as a steric protecting group. In reality, the choice between an N1-methyl and an N2-methyl group fundamentally rewrites the electronic landscape of the heterocycle. This guide objectively compares the reactivity profiles of N1-methylindazole and N2-methylindazole, providing field-proven protocols and mechanistic rationales to help drug development professionals predictably control late-stage functionalizations.
Structural and Electronic Divergence
The addition of a methyl group to the indazole core locks the molecule into one of two distinct electronic configurations, dramatically altering its physicochemical properties and reactivity[2].
N1-Methylindazole (Benzenoid): Locking the methyl group at N1 preserves the benzenoid aromatic system. This is the thermodynamically favored isomer. The molecule exhibits standard heteroaromatic stability, making it highly robust under harsh cross-coupling conditions.
N2-Methylindazole (Quinonoid): Alkylation at N2 forces the ring system into an ortho-quinonoid configuration. This disrupts the full aromatic stabilization, resulting in a higher dipole moment, increased basicity, and significantly heightened reactivity toward electrophiles and cycloadditions[2].
N2-methylation prevents delocalization across the entire fused system, localizing electron density.
Thermodynamic Stability
High
Low
1H-indazole is ~4.46 kcal/mol more stable than 2H-indazole[3].
Electrophilic Aromatic Substitution (EAS)
Moderate (C3, C5)
High (Strongly C3)
The quinonoid structure of N2-methyl heavily localizes electron density at C3, accelerating halogenation/nitration.
Transition-Metal C-H Activation
Excellent (C3-directed)
Variable
N1-methyl provides a stable platform for Concerted Metalation-Deprotonation (CMD) at C3[4].
Mechanistic Pathways: Thermodynamic vs. Kinetic Control
The synthesis of these starting materials dictates downstream success. Direct alkylation of 1H-indazole typically yields a frustrating mixture of N1 and N2 isomers because the intermediate indazolide anion is mesomeric[5].
To achieve regioselectivity, we must exploit the energy landscape. Thermodynamic conditions (high heat, equilibrating bases) funnel the reaction toward the more stable N1-methylindazole. Conversely, kinetic conditions can be engineered to trap the N2-methylindazole isomer before equilibration occurs[6][7]. Recent quantum mechanical (QM) analyses reveal that while the activation energy for N1-alkylation is technically lower, the energetic penalty of tautomerizing from the stable 1H-indazole to the 2H-indazole form raises the total reaction barrier for N1, allowing specific acidic conditions to selectively yield N2-alkylated products[3].
Thermodynamic vs. Kinetic pathways in indazole N-methylation.
Experimental Methodologies
The following protocols are self-validating systems designed to eliminate regioisomeric mixtures by leveraging the physical chemistry described above.
Protocol 1: Regioselective N-Methylation of Indazole
A. N1-Selective Methylation (Thermodynamic & Chelation Control)
Rationale: Utilizing Cesium Carbonate (
Cs2CO3
) is critical here. Density Functional Theory (DFT) calculations suggest that the large
Cs+
cation coordinates with the indazole anion, driving regioselectivity toward N1 via a tight ion pair that sterically and electronically precludes N2 attack[5][8].
Preparation: Charge a dry flask with 1H-indazole (1.0 equiv) and anhydrous
Cs2CO3
(2.0 equiv) in anhydrous DMF (0.3 M).
Alkylation: Add methyl iodide (1.5 equiv) dropwise at room temperature.
Thermodynamic Funneling: Heat the reaction to 90 °C for 2–4 hours. The elevated temperature ensures any kinetically formed N2-product equilibrates to the N1-isomer[7].
Workup: Quench with water, extract with EtOAc, and wash extensively with brine to remove DMF. Yields typically exceed 85% with >95:5 N1:N2 selectivity.
B. N2-Selective Methylation (Kinetic Control via Imidate Activation)
Rationale: To bypass the thermodynamic sink of N1, we avoid basic conditions entirely. Using methyl 2,2,2-trichloroacetimidate under acidic conditions protonates the imide, facilitating a rapid, kinetically driven nucleophilic displacement by the N2-nitrogen[3].
Preparation: Dissolve 1H-indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous 1,4-dioxane.
Activation: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 equiv) at 0 °C.
Reaction: Stir at room temperature for 12 hours. Do not heat, as this risks thermodynamic equilibration.
Workup: Neutralize with saturated
NaHCO3
, extract with DCM, and purify via silica gel chromatography.
Protocol 2: C3-H Arylation of N-Methylindazoles
Once the methyl group is installed, it serves as a powerful directing group for transition-metal-catalyzed C-H activation. N1-methylindazole is particularly well-suited for Palladium-catalyzed direct arylation at the C3 position[4][9].
Rationale:
Pd(OAc)2
initiates a Concerted Metalation-Deprotonation (CMD) event at the C3 position.
Ag2CO3
acts as both the base to abstract the proton during the CMD step and as a halide scavenger to regenerate the active Pd(II) species post-reductive elimination[4].
Setup: In a sealed tube, combine N1-methylindazole (1.0 equiv), aryl iodide (1.5 equiv),
Pd(OAc)2
(5 mol%), and
Ag2CO3
(2.0 equiv).
Solvent: Add a 1:1 mixture of Toluene and DMF. The DMF provides necessary solubility for the silver salts, while toluene stabilizes the catalytic intermediate.
Reaction: Heat to 110 °C for 16 hours under an argon atmosphere.
Isolation: Filter through a pad of Celite to remove silver salts, concentrate, and purify via chromatography.
Pd-catalyzed C3-H arylation cycle of N-methylindazoles via CMD.
Conclusion
Treating the N-methyl group on an indazole as a passive spectator is a critical error in synthetic design. The N1-methyl group provides a stable, benzenoid platform ideal for driving high-yielding C-H activation workflows. Conversely, the N2-methyl group forces a quinonoid geometry that, while less stable, offers highly localized reactivity for specialized electrophilic substitutions. By leveraging the specific thermodynamic and kinetic protocols outlined above, researchers can bypass tedious separations and predictably direct the late-stage functionalization of this critical pharmacophore.
References
Beilstein Journals - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at:[Link]
WuXi Biology - Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]
ACS Organic Letters - Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Available at:[Link]
Organic Compounds of Sulphur, Selenium, and Tellurium, Vol 4 - Reactivity of N2-methylindazole. Available at: [Link]
PMC / NIH - Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Available at: [Link]
ResearchGate - New Ligandless C-H Activation Procedure for The Decoration of C-3 Position of 1H-Indazole Derivatives. Available at: [Link]
Validation of Synthetic Routes to Tri-Substituted Indazoles: A Comparative Guide
The indazole core is a privileged 1,2-donor-acceptor pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous kinase inhibitors, anticancer agents, and CNS therapeutics[1]. However, the syn...
Author: BenchChem Technical Support Team. Date: April 2026
The indazole core is a privileged 1,2-donor-acceptor pharmacophore in medicinal chemistry, serving as the foundational scaffold for numerous kinase inhibitors, anticancer agents, and CNS therapeutics[1]. However, the synthesis of heavily decorated derivatives—specifically tri-substituted indazoles (e.g., 4,5,6-trisubstituted or 1,3,5-trisubstituted variants)—presents a formidable synthetic challenge.
Traditional N-alkylation of pre-formed indazoles notoriously yields difficult-to-separate mixtures of 1H- and 2H-indazole isomers due to competing thermodynamic and kinetic factors[2]. To overcome these regioselectivity and functional group tolerance limitations, modern synthetic strategies have diverged into three primary pathways. As a Senior Application Scientist, I have evaluated these methodologies to provide this objective, data-driven comparison of their performance, mechanistic causality, and scalability.
Route Selection Logic
Selecting the optimal synthetic route requires balancing the need for regiocontrol against the demand for late-stage structural diversification. The decision tree below outlines the logical flow for route selection based on target substitution patterns.
Caption: Decision tree for selecting the optimal synthetic route for tri-substituted indazoles.
Comparative Analysis of Synthetic Strategies
Route A: De Novo Condensation via Flow Chemistry (1H-Indazoles)
Mechanism & Causality: This classical approach relies on the condensation of substituted 2-fluorobenzaldehydes with hydrazine derivatives. While batch synthesis often suffers from poor heat transfer and scalability issues, translating this to a allows for precise temperature control and safe handling of hazardous hydrazine[3].
Pros: Highly scalable; excellent for early-stage library generation of 1-alkyl-1H-indazoles.
Cons: Limited by the commercial availability of pre-functionalized 2-fluorobenzaldehydes. Structure-Activity Relationship (SAR) exploration requires a linear, tailor-made synthesis for every new analog[1].
Mechanism & Causality: For deep SAR campaigns, building the core repeatedly is inefficient. A unified late-stage diversification strategy involves taking a simple disubstituted indazole, protecting the N1 position, and utilizing directed metalation[1]. By employing non-nucleophilic bases like Knochel-Hauser base (TMPMgCl·LiCl), chemists can achieve regioselective deprotonation without destroying sensitive functional groups. The resulting organometallic intermediate is quenched with an electrophile, setting the stage for palladium-catalyzed cross-coupling.
Pros: Unmatched versatility for late-stage SAR; avoids de novo synthesis for each analog.
Cons: Requires protection/deprotection steps; regiocontrol depends heavily on the directing group and existing sterics.
Mechanism & Causality: Accessing 2H-indazoles via direct N-alkylation is notoriously poor yielding due to the thermodynamic preference for the 1H-isomer. The circumvents this by constructing the N-N bond through the reductive cyclization of nitroso imines[2]. By building the ring around the N2-substituent, absolute regiocontrol is achieved.
Pros: Flawless regioselectivity for 2H-indazoles; utilizes readily available nitroarene building blocks.
Cons: Reductive conditions may not tolerate easily reducible functional groups (e.g., certain alkenes or aliphatic nitro groups).
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each route to aid in process chemistry decision-making[4].
Metric
Route A: De Novo Flow
Route B: Late-Stage C-H
Route C: Davis-Beirut
Primary Target
1H-Indazoles (1,3 or 1,5-sub)
4,5,6-Trisubstituted 1H-Indazoles
2H-Indazoles (N2-substituted)
Regioselectivity
Moderate (N1/N2 mixtures possible)
High (Directed by sterics/protecting groups)
Absolute (Built around N2)
Yield Range
40 - 85%
50 - 90% (over 3 steps)
60 - 95%
Functional Group Tolerance
Low (Hydrazine reacts with electrophiles)
High (TMPMgCl·LiCl is mild)
Moderate (Reductive conditions)
Scalability
Excellent (Continuous Flow)
Moderate (Batch Organometallic)
Good (Batch)
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality checks and analytical validation checkpoints.
Caption: Mechanistic workflow of late-stage C-H functionalization for indazole diversification.
Protocol 1: Late-Stage C-H Functionalization (Route B)
Objective: Regioselective iodination of a protected indazole for subsequent cross-coupling.
N-Protection: Suspend the disubstituted indazole in DCM. Add catalytic p-TsOH and 1.5 eq of 3,4-dihydro-2H-pyran (DHP). Stir at room temperature for 4 hours.
Causality Check: The indazole N-H proton is highly acidic (pKa ~14). If left unprotected, it will rapidly consume the organometallic base in the next step. The tetrahydropyranyl (THP) group is chosen for its steric bulk, which effectively blocks the N1 position and directs subsequent lithiation.
Directed Metalation: Cool the THP-protected indazole in anhydrous THF to -78 °C under Argon. Dropwise, add 1.2 eq of TMPMgCl·LiCl (Knochel-Hauser base).
Causality Check: Traditional alkyllithiums (e.g., n-BuLi) are overly nucleophilic and prone to attacking the indazole core or sensitive functional groups. TMPMgCl·LiCl provides high kinetic basicity but low nucleophilicity, enabling strictly regioselective deprotonation[1].
Electrophilic Quench: After 1 hour, add a solution of I2 (1.5 eq) in THF. Warm to room temperature.
Validation Checkpoint: Quench with saturated Na2S2O3. Extract and analyze via 1H NMR. The spectrum must show the disappearance of the specific aromatic proton (e.g., C4-H) and a characteristic downfield shift of adjacent protons, confirming successful regioselective iodination.
Protocol 2: Davis-Beirut Reaction (Route C)
Objective: Synthesis of a 2-aryl-2H-indazole via reductive cyclization.
Imine Condensation: Combine an o-nitrobenzylamine (1.0 eq) and an aryl aldehyde (1.0 eq) in methanol. Add 3 Å molecular sieves and stir at room temperature for 12 hours to form the nitroso imine precursor.
Reductive Cyclization: Filter the sieves. To the methanolic solution, add aqueous KOH (3.0 eq) and heat to 60 °C for 4 hours.
Causality Check: The methanolic KOH induces a redox cascade. The nitro group is partially reduced to a highly reactive nitroso intermediate, while the imine is oxidized. The proximal nitrogen then rapidly attacks the nitroso group, forming the N-N bond[2]. This completely bypasses the N1/N2 alkylation competition because the N2 substituent is pre-installed via the aldehyde.
Validation Checkpoint: Isolate the product via silica gel chromatography. LC-MS will confirm the exact mass of the cyclized product. Crucially, 1H NMR will lack the broad N-H proton signal (~13 ppm), confirming complete N2-substitution without any N1-isomer contamination.
References
Development of a Late-Stage Diversification Strategy for the 4- and 5-Positions of 4,5,6-Trisubstituted Indazoles. Organic Letters (2020).[Link]
Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research (2019).[Link]
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development (2011).[Link]
comparison of thermal stability between bromo- and iodo-indazoles
A Comparative Guide to the Thermal Stability and Reactivity of Bromo- vs. Iodo-Indazoles Executive Summary The indazole nucleus is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Thermal Stability and Reactivity of Bromo- vs. Iodo-Indazoles
Executive Summary
The indazole nucleus is a privileged pharmacophore in modern medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and targeted protein degraders (PROTACs). To optimize biological activity and facilitate synthetic elaboration, these scaffolds are routinely halogenated. However, the choice between a bromo-indazole and an iodo-indazole introduces a critical thermodynamic and kinetic divergence. This guide provides an objective, data-driven comparison of the thermal stability and chemical reactivity of bromo- versus iodo-indazoles, equipping researchers with the mechanistic insights necessary for safe process scale-up and efficient synthetic design.
Mechanistic Foundations: Bond Dissociation Energy and the Halogen Bond
The fundamental physicochemical differences between bromo- and iodo-indazoles stem directly from their carbon-halogen bond dissociation energies (BDEs) and the polarizability of the halogen atom.
The Thermodynamic Divergence:
The C–Br bond in an indazole system possesses a BDE of approximately 81 kcal/mol, whereas the C–I bond is significantly weaker at roughly 65 kcal/mol[1]. This ~16 kcal/mol energy deficit is the primary driver of the iodo-indazole's lower thermal stability. Upon exposure to elevated temperatures, the weaker C–I bond is more susceptible to homolytic cleavage, triggering exothermic decomposition cascades that can pose severe process safety risks during scale-up[2].
The Kinetic Divergence (Reactivity):
In palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the metal into the carbon-halogen bond. Because the general reactivity trend inversely follows BDE (C–I > C–Br > C–Cl), iodo-indazoles undergo oxidative addition much more rapidly than their bromo counterparts[3]. This allows iodo-indazoles to be functionalized under exceptionally mild conditions (often room temperature), which paradoxically mitigates their inherent thermal instability by avoiding the need for high-heat reaction environments.
Furthermore, the larger atomic radius of iodine creates a highly polarizable electron cloud with a pronounced region of depleted electron density known as the "σ-hole"[4]. This makes iodo-indazoles superior halogen bond donors compared to bromo-indazoles, a feature increasingly exploited in rational drug design to enhance target binding affinity.
Logical relationship between bond energy, thermal stability, and reactivity.
Quantitative Data Comparison
The following table summarizes the key physicochemical and thermal parameters distinguishing these two classes of halogenated indazoles.
To ensure scientific integrity, thermal stability must be empirically validated before scaling up any reaction involving halogenated indazoles. The following protocols are designed as self-validating systems, where the output of one technique dictates the safety parameters of the next.
Protocol A: Thermal Hazard Profiling (TGA to DSC Workflow)
Causality: Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). Iodo-indazoles can release corrosive iodine gas upon thermal decomposition. Running TGA first identifies the exact temperature of mass loss, ensuring that subsequent DSC runs are halted before generating gases that could rupture the sealed aluminum pans and destroy the DSC sensor.
Sample Preparation: Accurately weigh 2.0–5.0 mg of the purified halogenated indazole into a platinum TGA pan.
TGA Execution: Program the TGA to ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
Self-Validation Check: Conduct the run under a dry Nitrogen (
N2
) purge (50 mL/min). Using an inert atmosphere isolates purely thermal homolytic cleavage from oxidative combustion, providing the true thermal stability baseline.
Data Analysis (TGA): Identify the onset temperature of weight loss (
Tonset
).
DSC Execution: Weigh 2.0–3.0 mg of the sample into a high-pressure, gold-plated or hermetically sealed aluminum DSC pan. Program the DSC to heat at 10 °C/min, setting the maximum temperature strictly 20 °C below the
Tonset
identified in the TGA.
Data Analysis (DSC): Monitor for sharp endotherms (melting points) and broad exotherms (decomposition). If an exotherm is detected with an energy release > 50 J/g, the compound requires further Accelerating Rate Calorimetry (ARC) before scale-up[2].
Sequential thermal hazard profiling workflow for halogenated indazole scale-up.
Causality: Because iodo-indazoles are thermally sensitive, cross-coupling reactions must be optimized to proceed at the lowest possible temperature. This protocol utilizes a highly active palladium pre-catalyst to facilitate room-temperature coupling, thereby bypassing the thermal degradation threshold entirely[3].
Reagent Loading: In a flame-dried Schlenk tube, combine the iodo-indazole (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous
K3PO4
(3.0 equiv).
Catalyst Addition: Add
Pd(dppf)Cl2
(2 mol%). Note: The low BDE of the C-I bond allows for low catalyst loading. If using a bromo-indazole, loading must typically be increased to 5 mol% and a more electron-rich ligand (e.g., XPhos) may be required.
Degassing (Critical Step): Add a 4:1 mixture of Dioxane/Water. Subject the mixture to three "Freeze-Pump-Thaw" cycles.
Self-Validation Check: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex. Complete degassing ensures the reaction maintains catalytic turnover at low temperatures.
Reaction Execution: Stir the mixture at 40 °C for 4–6 hours. (If utilizing a bromo-indazole, the temperature must be elevated to 80–100 °C, pushing the system closer to its thermal safety limits).
In-Process Control (IPC): Monitor the disappearance of the starting material via LCMS (225 nm). Quench with water and extract with EtOAc once conversion > 98% is achieved.
Conclusion & Strategic Recommendations
When designing synthetic routes involving indazole scaffolds, the choice between bromine and iodine substituents must be a calculated compromise between stability and reactivity.
Select Bromo-Indazoles when the synthetic route requires multiple downstream steps involving harsh conditions (strong bases, high heat, or aggressive nucleophiles). Their superior thermal stability (>250 °C) ensures the core remains intact during complex multi-step syntheses.
Select Iodo-Indazoles when late-stage functionalization is required. Their low C-I bond dissociation energy (~65 kcal/mol) makes them unparalleled electrophiles for mild, low-temperature cross-couplings, though rigorous DSC/ARC thermal hazard profiling must be conducted prior to any multi-gram scale-up.
References
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism
Source: MDPI / ResearchGate
URL
Development of a selective and scalable N1-indazole alkylation
Source: PMC - NIH / RSC Advances
URL
A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6
Source: BenchChem
URL
Scaffold Superiority: A Comparative SAR Guide to 6-Bromo-Indazole Analogs in Targeted Drug Discovery
As a Senior Application Scientist evaluating core pharmacophores for hit-to-lead campaigns, the selection of an optimal starting scaffold is the most critical variable in drug design. The indazole ring is a privileged bi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating core pharmacophores for hit-to-lead campaigns, the selection of an optimal starting scaffold is the most critical variable in drug design. The indazole ring is a privileged bioisostere for the ATP purine ring, offering precise hydrogen-bond donor and acceptor capabilities. Within this chemical space, 6-bromo-1H-indazole has emerged as a structurally superior building block.
This guide provides an objective, data-driven comparison of 6-bromo-indazole analogs against alternative chemotypes (such as aminopyrazoles, indoles, and 5-substituted indazoles). By analyzing the causality behind these structure-activity relationships (SAR), we will demonstrate how the C6-bromine vector provides the ideal synthetic handle for orthogonal functionalization, dictating target selectivity and overcoming resistance mechanisms.
Comparative Scaffold Analysis: 6-Bromo-Indazole vs. Alternatives
Overcoming Pan-Kinase Activity: 6-Bromo-Indazole vs. Aminopyrazole (PLK4 Inhibition)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and a high-value oncology target. Early PLK4 inhibitors, such as VX-680, were built on an aminopyrazole scaffold but suffered from severe off-target pan-Aurora kinase activity[1].
The Causality: The aminopyrazole core is structurally flat and lacks the specific geometric vector required to access the deep selectivity pocket adjacent to the PLK4 DFG motif. By transitioning to a 6-bromo-indazole starting material, chemists were able to orthogonally functionalize the C3 and C6 positions. The resulting derivatives (e.g., compound C05) feature an extended functional group at the C6-position that forces a conformational twist. This twist perfectly occupies the unique PLK4 solvent-exposed space, yielding an IC50 of < 0.1 nM and >1000-fold selectivity over Aurora A/B kinases[1].
Spatial Precision in Covalent Targeting: 6-Bromo vs. 5-Bromo-1H-Indazole (Mutant EGFR)
Targeting the drug-resistant EGFR-L858R/T790M double mutant requires the precise spatial alignment of a Michael acceptor (acrylamide warhead) with the reactive Cys797 residue[2].
The Causality: A comparative SAR study evaluated covalent inhibitors synthesized from both 6-bromo-1H-indazole and 5-bromo-1H-indazole [2]. The C5-substitution vector projects the secondary amine bridge directly into the sterically hindered regions of the kinase hinge, causing unfavorable clashes. Conversely, the C6-vector optimally directs the linker down the solvent channel. Compound 6l, derived from 6-bromo-1H-indazole, demonstrated exceptional biochemical inhibition (IC50 < 5 nM) and cellular activity (< 200 nM in H1975 cells), vastly outperforming its 5-substituted counterparts[2].
Modulating Physicochemical Properties: 6-Bromoindazole vs. 6-Bromoindole (Antimicrobial Potentiation)
Beyond human kinases, 6-bromo-indazole analogs are potent inhibitors of bacterial cystathionine γ-lyase (bCSE), acting as antibiotic potentiators.
The Causality: When comparing 6-bromoindole (MNS2) to its 6-bromoindazole analogs (MNS3, MNS4), the bioisosteric replacement of the indole C-H with the indazole N2 nitrogen fundamentally alters the core's dipole moment and hydrogen-bond acceptor capacity. This shift enhances target residence time via additional hydrogen bonding with active site residues, translating to superior potentiation of gentamicin in whole-cell bacterial assays.
Quantitative Performance Comparison
The following table summarizes the quantitative advantages of the 6-bromo-indazole scaffold across multiple therapeutic targets compared to alternative structures.
To ensure reproducibility and scientific integrity in SAR development, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.
Protocol A: Regioselective C3-Iodination of 6-Bromo-1H-Indazole
Purpose: To install an orthogonal coupling handle at the C3 position (for hinge-binding motifs) while preserving the C6-bromine (for selectivity pocket extensions)[3].
Reaction Setup: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF. Add KOH (2.5 eq) and stir at 0 °C for 15 minutes.
Halogenation: Slowly add a solution of Iodine (I2, 1.5 eq) in DMF dropwise. Stir at room temperature for 2 hours[3].
Quenching & Extraction: Quench with saturated aqueous Na2S2O3 to neutralize unreacted iodine. Extract with EtOAc, wash with brine, dry over Na2SSO4, and concentrate.
Self-Validation Checkpoint:
LC-MS: Confirm the mass shift of +126 Da (indicating mono-iodination).
1H-NMR: Verify the complete disappearance of the distinct C3-proton singlet (typically observed around 8.0–8.1 ppm in DMSO-d6). Proceed only if purity >95%.
Purpose: To objectively quantify the biochemical potency of synthesized 6-bromo-indazole analogs against target kinases (e.g., PLK4 or EGFR)[2].
Assay Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration 1%).
Enzyme Reaction: Add the purified kinase domain, ATP (at the specific Km for the target), and the FRET-peptide substrate in assay buffer. Incubate at 25 °C for 60 minutes.
Detection: Add the TR-FRET development reagent (e.g., LanthaScreen) and read the emission ratio (520 nm / 495 nm) on a microplate reader.
Self-Validation Checkpoint: Calculate the Z'-factor using positive (reference standard like Centrinone) and negative (DMSO only) controls. The assay is only validated for SAR differentiation if Z' > 0.6.
Mechanistic Workflow Diagram
The following diagram illustrates the logical flow of orthogonal functionalization that makes 6-bromo-1H-indazole a privileged starting material.
Orthogonal functionalization workflow of 6-bromo-1H-indazole for targeted kinase inhibition.
References
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. 1
Personal protective equipment for handling 6-Bromo-3-iodo-1-methyl-1H-indazole
Comprehensive Safety and Operational Guide: Handling 6-Bromo-3-iodo-1-methyl-1H-indazole As a critical building block in medicinal chemistry and cross-coupling reactions, 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 6-Bromo-3-iodo-1-methyl-1H-indazole
As a critical building block in medicinal chemistry and cross-coupling reactions, 6-Bromo-3-iodo-1-methyl-1H-indazole (CAS: 1260741-78-3) presents specific handling challenges. As a di-halogenated heterocyclic compound, it requires rigorous safety protocols to protect laboratory personnel and maintain reagent integrity. This guide provides drug development professionals with the causality-driven safety frameworks and operational procedures necessary for handling this compound safely.
Hazard Causality & Risk Assessment
Before selecting Personal Protective Equipment (PPE), it is critical to understand why 6-Bromo-3-iodo-1-methyl-1H-indazole is hazardous. According to its safety data profile, the compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and being harmful if swallowed (H302)[1].
The Mechanistic Causality of the Hazard:
The indazole core is inherently bioactive, but the heavy halogen substitutions (bromine at the 6-position and iodine at the 3-position) significantly increase the molecule's lipophilicity. While the compound exists as a white to yellow solid powder at room temperature[2], its ability to cross biological membranes (such as the stratum corneum of the skin) increases exponentially when dissolved in organic solvents. Furthermore, the carbon-iodine (C-I) bond is sensitive to oxidative and photolytic degradation, requiring storage at 2-8°C in a dark, inert atmosphere to prevent the release of reactive iodine species[1].
Personal Protective Equipment (PPE) Ecosystem
Under the3, laboratories must implement a Chemical Hygiene Plan that utilizes engineering controls and PPE to minimize exposure[3]. Furthermore, 4 mandates that equipment selection must be directly tied to a specific workplace hazard assessment[4].
Based on5, the following quantitative PPE standards must be enforced[5]:
PPE Category
Specification
Quantitative Standard / Material
Replacement Frequency & Causality
Eye Protection
ANSI Z87.1 Safety Goggles
Polycarbonate lenses, indirect venting
Replace if scratched. Prevents solid dust or solvent splash from causing H319 eye irritation.
Hand Protection (Solid)
Nitrile Gloves
≥
0.11 mm thickness
Every 2 hours. Provides an adequate barrier against the dry, lipophilic powder.
Hand Protection (Solution)
Butyl Rubber or Double-Nitrile
≥
0.4 mm thickness (Butyl)
Immediately upon splash. Carrier solvents (e.g., DMSO, DMF) rapidly permeate standard nitrile, dragging the dissolved indazole through the skin.
Body Protection
Lab Coat
100% Cotton or Flame-Resistant (FR)
Weekly laundering. Synthetic fibers can melt into the skin during a solvent fire; cotton provides a breathable, sacrificial barrier.
Respiratory
N95 / P100 Particulate Mask
95% - 99.97% filtration efficiency
Single use. Required only if handling the dry powder outside of a certified chemical fume hood (highly discouraged).
Operational Workflow & Safety Protocols
To ensure a self-validating safety system, the handling of 6-Bromo-3-iodo-1-methyl-1H-indazole must follow a strict procedural logic.
Figure 1: Standard operating workflow for the safe handling of 6-Bromo-3-iodo-1-methyl-1H-indazole.
Step-by-Step Methodology
Phase 1: Pre-Weighing and Risk Mitigation
Environmental Control: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (0.4-0.5 m/s). This ensures that any aerosolized particles are pulled away from the operator's breathing zone.
Atmospheric Preparation: Because the compound is sensitive to oxidative degradation[1], purge your reaction vessel with Argon or Nitrogen prior to material transfer. Self-Validation: A properly purged vessel will prevent the solution from darkening over time, which would otherwise indicate the unwanted release of iodine radicals.
Phase 2: Material Transfer and Dissolution
3. Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the plastic weigh boat. Halogenated organic powders are highly prone to triboelectric charging. If scooped with a metal spatula, the static charge can cause the powder to repel and aerosolize, creating an inhalation hazard. Self-Validation: If the powder remains settled in the boat and does not "jump," the static is successfully neutralized.
4. Weighing: Using a micro-spatula, carefully transfer the white/yellow solid[2] to the analytical balance inside the draft shield.
5. Solvent Addition: If dissolving the indazole in high-penetration solvents (e.g., DMSO, DMF for biological assays or cross-coupling), immediately switch to butyl rubber gloves or double-glove with nitrile.
6. Sealing: Seal the reaction vial with a PTFE-lined septum to maintain the inert atmosphere and protect the labile C-I bond at the 3-position.
Phase 3: Decontamination
7. Tool Cleaning: Rinse spatulas and glassware with a compatible organic solvent (e.g., acetone or methanol) directly into a designated halogenated waste container.
Spill Management & Disposal Plans
In the event of an accidental release, immediate action must be taken in accordance with the protocols outlined in6[6].
Solid Powder Spills: Do not dry sweep, as this will aerosolize the hazardous dust. Mist the powder lightly with water (the compound is not water-reactive) to bind the dust, then wipe it up using damp disposable paper towels.
Liquid Solution Spills: If the indazole is dissolved in an organic solvent and spilled, immediately evacuate the area if the solvent is highly volatile. Once safe, cover the spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand).
Disposal Plan: Due to the presence of bromine and iodine substituents, all contaminated consumables (gloves, weigh boats, paper towels) and liquid waste must be strictly segregated and labeled as "Halogenated Organic Waste." Never mix halogenated waste with standard non-halogenated solvent waste, as this complicates incineration processes and violates environmental disposal regulations[6].